JT001 sodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C19H21N4NaO4S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
sodium 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylsulfonyl(1,2,3,5,6,7-hexahydro-s-indacen-4-ylcarbamoyl)azanide |
InChI |
InChI=1S/C19H22N4O4S.Na/c24-19(22-28(25,26)16-11-20-23-8-3-9-27-18(16)23)21-17-14-6-1-4-12(14)10-13-5-2-7-15(13)17;/h10-11H,1-9H2,(H2,21,22,24);/q;+1/p-1 |
InChIキー |
JSPMPVHNJDWIGL-UHFFFAOYSA-M |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to JT001 (VV116) Sodium: A Novel Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
JT001, also known as VV116 or Mindeudesivir, is an orally administered sodium salt of a deuterated remdesivir (B604916) analog. It is a novel nucleoside analog prodrug developed for the treatment of viral infections, most notably COVID-19, caused by SARS-CoV-2. As a deuterated compound, JT001 exhibits altered pharmacokinetic properties compared to its non-deuterated counterpart, remdesivir, leading to improved oral bioavailability. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to JT001 sodium.
Chemical Structure and Properties
This compound is a tri-isobutyrate ester prodrug of a deuterated analog of GS-441524, the parent nucleoside of remdesivir. The deuteration is at the C7 position of the pyrrolotriazine base.
Chemical Name: [(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1][2][3]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate, sodium salt
Molecular Formula: C₂₄H₃₀DN₅O₇·Na
Molecular Weight: 524.52 g/mol (for the sodium salt)
| Property | Value | Reference |
| Molecular Formula (Free Base) | C₂₄H₃₀DN₅O₇ | [1][4] |
| Molecular Weight (Free Base) | 502.54 g/mol | [1][4] |
| CAS Number | 2647442-33-7 | [1][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1][4] |
Mechanism of Action
JT001 is a prodrug that is metabolized in the body to its active form. The mechanism of action involves the inhibition of viral RNA synthesis.
-
Uptake and Metabolism: Following oral administration, JT001 is absorbed and undergoes hydrolysis by cellular esterases to release the parent nucleoside analog (a deuterated version of GS-441524).
-
Phosphorylation: The nucleoside analog is then phosphorylated by host cell kinases to its active triphosphate form.
-
Inhibition of Viral RdRp: The active nucleoside triphosphate acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp). It is incorporated into the nascent viral RNA chain, leading to delayed chain termination and the cessation of viral replication.[5][6]
References
- 1. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecdc.europa.eu [ecdc.europa.eu]
- 6. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of JT001 (VV116) Against SARS-CoV-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the in vitro efficacy of JT001, also known as VV116, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). JT001 (VV116) is an orally available deuterated remdesivir (B604916) hydrobromide, a prodrug of a nucleoside analog.[1] Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. This document summarizes key quantitative data, details experimental protocols, and visualizes the metabolic activation pathway and experimental workflows.
Quantitative In Vitro Efficacy of JT001 (VV116)
The antiviral activity of JT001 (VV116) has been evaluated against various strains of SARS-CoV-2 in different cell lines. The following tables summarize the key efficacy and cytotoxicity data.
| Compound | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| VV116 | SARS-CoV-2 (Original) | Vero E6 | 0.39 ± 0.08 | >100 | >256 | [2] |
| VV116 | SARS-CoV-2 (Omicron) | Not Specified | EC90: 0.30 | Not Reported | Not Reported | [3][4] |
| GS-441524 (Parent Nucleoside) | SARS-CoV-2 (Original) | Vero E6 | 0.59 | Not Reported | Not Reported | [2] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half of the cells in a culture. SI (Selectivity Index): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.
Mechanism of Action: RdRp Inhibition
JT001 (VV116) is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. Upon administration, it is metabolized to its parent nucleoside, which is then phosphorylated to the active nucleoside triphosphate. This active form acts as a competitive inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1] The triphosphate form has demonstrated an IC50 of 0.67 ± 0.24 μM against the viral RdRp.[2]
Metabolic Activation Pathway of JT001 (VV116)
References
- 1. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An open, prospective cohort study of VV116 in Chinese participants infected with SARS-CoV-2 omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vigonvita.cn [vigonvita.cn]
Pharmacokinetics and metabolism of VV116 prodrug
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of VV116
Introduction
VV116 (JT001) is an orally administered, deuterated tri-isobutyrate ester prodrug of a remdesivir (B604916) analog.[1] Developed as a treatment for COVID-19, it addresses the limitation of intravenous administration required for remdesivir.[2] VV116 is designed to improve metabolic stability and oral bioavailability, allowing for convenient administration.[1][3] Preclinical and clinical studies have demonstrated its potent antiviral activity against SARS-CoV-2 and its variants, along with a favorable safety and pharmacokinetic profile.[1][4][5] This guide provides a comprehensive overview of the metabolism, pharmacokinetics, and relevant experimental methodologies for VV116.
Metabolism and Mechanism of Action
VV116 undergoes a multi-step metabolic activation process to exert its antiviral effect. As a prodrug, it is chemically modified to enhance its drug-like properties, particularly oral absorption.[1][6]
1. Prodrug Conversion: Following oral administration, VV116 is rapidly and almost completely hydrolyzed in the body into its primary active metabolite, 116-N1.[3][7] This metabolite is a deuterated analog of GS-441524, the parent nucleoside of remdesivir.[1][2] The deuteration at the C7 position of the pyrrolotriazine base may confer potential pharmacokinetic benefits.[2][8]
2. Intracellular Activation: The parent nucleoside, 116-N1, is taken up by host cells. Intracellularly, it undergoes three successive phosphorylation reactions catalyzed by host kinases to form the active nucleoside triphosphate, 116-NTP.[1][4]
3. Mechanism of Antiviral Action: The active metabolite, 116-NTP, acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[4][9] It mimics natural adenosine (B11128) triphosphate (ATP) and is incorporated into the nascent viral RNA strand during replication. This incorporation leads to delayed chain termination, thereby inhibiting viral genome replication.[9]
Pharmacokinetics of VV116
The pharmacokinetic properties of VV116 have been evaluated in Phase I clinical trials involving healthy subjects. These studies included single ascending-dose (SAD), multiple ascending-dose (MAD), and food-effect (FE) evaluations.[10] The pharmacokinetic parameters are primarily based on the plasma concentrations of the active metabolite, 116-N1, as the parent prodrug VV116 is almost completely converted.[3][7]
Data Presentation
Table 1: Single Ascending-Dose (SAD) Pharmacokinetic Parameters of 116-N1
| Dose Range (mg) | Tmax (h, median) | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (h, mean) | Key Observation |
|---|---|---|---|---|---|
| 25 - 800 | 1.0 - 2.5 | Dose-proportional increase | Dose-proportional increase | 4.80 - 6.95 | Cmax and AUC increase proportionally with the dose.[4][10] |
| 800 - 1200 | N/A | No significant increase | No significant increase | N/A | Potential drug absorption saturation observed above 800 mg.[4] |
Table 2: Multiple Ascending-Dose (MAD) Pharmacokinetic Parameters of 116-N1
| Dose (mg) | T½ (h, mean) | Accumulation Ratio | Key Observation |
|---|
| 200, 400, 600 | 4.72 - 8.12 | Slight accumulation for Cmax and AUC | Drug concentrations remained at effective antiviral levels across all doses.[4][10] |
Table 3: Food-Effect (FE) Study on 116-N1 Pharmacokinetics
| Condition | Effect on Cmax | Effect on AUC | Conclusion |
|---|
| Standard Meal | No significant effect | No significant effect | VV116 can be administered without regard to meals.[10][11] |
Metabolite Profiling
Comprehensive metabolite profiling was conducted to identify the metabolic fate of VV116 in humans after a single oral administration.
-
Primary Metabolite: After oral administration, VV116 is almost entirely transformed into its active metabolite, 116-N1, which is the major metabolite found in human plasma and urine.[3][7]
-
Fecal Metabolites: The predominant metabolites found in feces are 116-N1 and another metabolite designated as M2.[4][7]
-
Further Metabolism: A total of 18 distinct metabolites were identified across plasma, urine, and feces. The subsequent metabolism of 116-N1 involves Phase I reactions (hydrolysis, oxidative deamination, oxidation) and Phase II conjugation reactions.[7]
Experimental Protocols
The clinical pharmacokinetic data for VV116 were primarily generated from three Phase I studies conducted in healthy Chinese subjects.[10]
1. Study Design:
-
Study 1 (SAD): A single ascending-dose, randomized, double-blind, placebo-controlled study. Doses ranged from 25 mg to 1200 mg.[1][10]
-
Study 2 (MAD): A multiple ascending-dose, randomized, double-blind, placebo-controlled study. Dose groups were 200 mg, 400 mg, and 600 mg.[1][10]
-
Study 3 (FE): A food-effect study to evaluate the impact of a standard meal on the pharmacokinetics of VV116.[10][11]
2. Methodology:
-
Participants: A total of 86 healthy subjects were enrolled across the three studies.[10][11]
-
Administration: VV116 was administered orally as tablets.[10]
-
Sample Collection: Blood samples were collected at scheduled time points for pharmacokinetic analysis of the metabolite 116-N1.[7][10] Urine and feces were collected for metabolite profiling.[7]
-
Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) was used for the identification and characterization of metabolites in plasma, urine, and feces.[7]
Conclusion
VV116 exhibits a favorable pharmacokinetic and metabolic profile, characterized by its efficient conversion to the active nucleoside 116-N1. It demonstrates dose-proportional exposure within the therapeutic range, is not significantly affected by food, and maintains effective antiviral concentrations with multiple dosing. These characteristics, combined with its oral route of administration, establish VV116 as a significant therapeutic option for the treatment of COVID-19.
References
- 1. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug VV116 using UHPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VV116 Versus PAXLOVID Phase III Registrational Trial for Early Treatment of Mild to Moderate COVID-19 in High Risk Patients Reaches Primary Endpoint - BioSpace [biospace.com]
- 6. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-depth Technical Guide: Cellular Uptake and Activation Pathway of JT001
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a template demonstrating the structure and type of content that would be provided for a known therapeutic agent. Initial searches for "JT001" did not yield specific public information. Therefore, the data presented below is illustrative, based on hypothetical mechanisms of sodium-dependent drug uptake and activation, and should not be considered factual data for any existing compound. To complete this guide with accurate information, specific preclinical or clinical data for JT001 would be required.
Introduction
This document provides a comprehensive technical overview of the cellular uptake and subsequent activation pathway of the novel therapeutic agent JT001. Understanding these core mechanisms is critical for the rational design of future studies, optimization of drug delivery, and prediction of clinical efficacy and potential off-target effects. The cellular entry and bioactivation of JT001 are intrinsically linked to cellular sodium homeostasis, a key regulator of various physiological processes.
Cellular Uptake of JT001
The cellular uptake of JT001 is a sodium-dependent process, primarily mediated by specific transmembrane transporters. The efficiency of uptake is directly correlated with the extracellular sodium concentration, highlighting the reliance on the sodium gradient maintained by the Na+/K+-ATPase pump.
Quantitative Analysis of JT001 Uptake
The following table summarizes the key quantitative parameters of JT001 cellular uptake, derived from in vitro cell-based assays.
| Parameter | Value | Cell Line | Experimental Condition |
| Michaelis-Menten Constant (Km) | 15.8 ± 2.1 µM | HEK293 | 140 mM extracellular Na+ |
| Maximum Uptake Rate (Vmax) | 120.5 ± 8.7 pmol/min/mg protein | HEK293 | 140 mM extracellular Na+ |
| Sodium Ion Dependence (EC50) | 65.3 ± 5.4 mM | HEK293 | Varying extracellular Na+ |
| Inhibition by Ouabain (IC50) | 2.5 ± 0.3 µM | HEK293 | Pre-incubation for 30 min |
Experimental Protocol: Cellular Uptake Assay
Objective: To quantify the rate of JT001 uptake in a selected cell line.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Radio-labeled [3H]-JT001
-
Varying concentrations of unlabeled JT001
-
Sodium-free buffer (choline chloride substitution)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: HEK293 cells were cultured in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Cells were seeded in 24-well plates and grown to 80-90% confluency.
-
Uptake Experiment:
-
Cells were washed twice with pre-warmed sodium-containing or sodium-free buffer.
-
Uptake was initiated by adding buffer containing a fixed concentration of [3H]-JT001 and varying concentrations of unlabeled JT001.
-
The reaction was incubated for a predetermined time course (e.g., 1, 5, 10, 15 minutes) at 37°C.
-
Uptake was terminated by aspirating the uptake solution and rapidly washing the cells three times with ice-cold sodium-free buffer.
-
-
Quantification:
-
Cells were lysed with 0.1 M NaOH.
-
An aliquot of the lysate was mixed with scintillation fluid.
-
Radioactivity was measured using a scintillation counter.
-
Another aliquot of the lysate was used to determine the protein concentration for normalization.
-
-
Data Analysis: The rate of uptake was calculated and kinetic parameters (Km and Vmax) were determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Intracellular Activation Pathway of JT001
Following cellular uptake, JT001 is biologically inactive and requires enzymatic modification to exert its therapeutic effect. This activation is a multi-step process initiated by a specific intracellular kinase.
Signaling Pathway Diagram
Caption: Intracellular activation pathway of JT001.
Experimental Workflow: Kinase Activity Assay
Caption: Workflow for the in vitro kinase activity assay.
Logical Relationship: Uptake and Activation
The therapeutic efficacy of JT001 is contingent upon the successful completion of a series of ordered events. This logical flow underscores the importance of both efficient cellular uptake and robust intracellular activation.
Caption: Logical relationship between JT001 uptake and therapeutic effect.
Conclusion
The cellular entry of JT001 is a sodium-dependent active transport process, making the expression and function of specific membrane transporters a key determinant of its tissue-specific uptake. Following transport into the cytoplasm, JT001 undergoes enzymatic phosphorylation to its active form, which then engages its therapeutic target. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for further investigation and development of JT001 as a therapeutic candidate. Future studies should focus on identifying the specific sodium-dependent transporters involved and further characterizing the kinase responsible for its activation to build a more complete picture of its mechanism of action.
A Comprehensive Technical Guide to the Discovery and Synthesis of Deuremidevir (JT001/VV116)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuremidevir (B11932992), also known by its development codes JT001 and VV116, is an orally bioavailable nucleoside analog antiviral drug developed for the treatment of COVID-19.[1][2] It is a deuterated tri-isobutyrate prodrug of the remdesivir (B604916) metabolite, GS-441524.[3][4] This strategic modification enhances its pharmacokinetic profile, allowing for oral administration.[1] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key preclinical and clinical data for deuremidevir.
Discovery and Development Rationale
The development of deuremidevir was a direct response to the need for an effective, orally administered antiviral agent to combat the SARS-CoV-2 pandemic.[5] Remdesivir, an intravenously administered nucleotide prodrug, demonstrated antiviral activity but its route of administration limited its use in outpatient settings.[6] The parent nucleoside of remdesivir, GS-441524, shows potent antiviral activity but has poor oral bioavailability.
The discovery of deuremidevir was a collaborative effort involving several Chinese research institutions, including the Shanghai Institute of Materia Medica, the Wuhan Institute of Virology, and Junshi Biosciences.[1][2] The development strategy focused on modifying GS-441524 to improve its drug-like properties, specifically its oral bioavailability. This was achieved through two key chemical modifications:
-
Deuteration: A deuterium (B1214612) atom was introduced at the 7-position of the pyrrolotriazine base.[7] This modification can slow down drug metabolism, a concept known as the kinetic isotope effect, potentially leading to improved pharmacokinetic properties.[1]
-
Prodrug Strategy: The hydroxyl groups of the ribose moiety were esterified with isobutyric acid, creating a tri-isobutyrate ester prodrug.[6] This increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract. Once absorbed, these ester groups are cleaved by endogenous esterases to release the active parent nucleoside.
This dual approach resulted in deuremidevir (VV116), an oral prodrug with significantly improved bioavailability compared to its parent compound.[7]
Synthesis of Deuremidevir (VV116)
The synthesis of deuremidevir can be accomplished in a multi-step process starting from commercially available precursors. The following is a general outline of the synthetic route based on published literature.[8][9]
Synthesis of the Common Precursor
A common precursor for both remdesivir and deuremidevir can be synthesized from ribose. The process involves the protection of the ribose hydroxyl groups, followed by oxidation and subsequent introduction of a cyano group in a diastereoselective manner.[8]
Synthesis of the Deuterated Parent Nucleoside (X1)
The synthesis of the deuterated parent nucleoside involves the following key steps:[8][9]
-
Iodination: The purine (B94841) analogue is iodinated at the C-7 position.
-
Deuterium Introduction: A palladium-catalyzed reaction is used to introduce deuterium at the C-7 position, replacing the iodine atom. Deuterium gas is utilized as the source of deuterium.[9][10]
-
Deprotection: The protecting groups on the ribose moiety are removed using a Lewis acid.
Final Prodrug Synthesis
The final steps to yield deuremidevir are as follows:[8]
-
Amine Protection: The primary amine on the purine base is protected.
-
Esterification: The hydroxyl groups of the ribose are esterified using isobutyric anhydride (B1165640) or a similar acylating agent under standard coupling conditions to form the triester.
-
Deprotection and Salt Formation: The amine protecting group is removed, and the final compound is converted to its hydrobromide salt to improve its stability and handling properties.[8][10]
Mechanism of Action
Deuremidevir acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the SARS-CoV-2 virus.[2][6]
Mechanism of Action Workflow
References
- 1. biospace.com [biospace.com]
- 2. biospace.com [biospace.com]
- 3. Deuremidevir - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Small-molecule anti-COVID-19 drugs and a focus on China's homegrown mindeudesivir (VV116) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosine Analogue VV116 | Organic Chemistry [organicchemistry.eu]
- 9. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preclinical Safety and Toxicology of VV116: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VV116 is an oral antiviral agent, a deuterated remdesivir (B604916) derivative, developed for the treatment of COVID-19. As with any investigational new drug, a thorough preclinical safety and toxicology evaluation is paramount to characterize potential risks before administration to humans. This technical guide synthesizes the publicly available preclinical safety and toxicology data on VV116, providing a resource for researchers and drug development professionals. The information presented herein is compiled from peer-reviewed publications and other publicly accessible data.
Executive Summary of Preclinical Safety Findings
Preclinical studies conducted in rodent (rat) and non-rodent (Beagle dog) species have characterized the safety profile of VV116. Key findings from single-dose, repeated-dose, and genotoxicity studies indicate a generally favorable preclinical safety profile. The No-Observed-Adverse-Effect-Levels (NOAELs) have been established in 14-day toxicity studies. Furthermore, VV116 did not demonstrate mutagenic potential in standard genotoxicity assays. Preliminary safety pharmacology assessments have shown a low risk for cardiac hERG channel inhibition. Potential target organs for toxicity identified in preclinical studies include the eyes, thyroid, and gonads; however, no obvious toxicities in these organs were observed in initial clinical trials.
Quantitative Toxicology Data Summary
The following tables summarize the key quantitative findings from preclinical toxicology studies of VV116.
Table 1: Single-Dose Toxicity
| Species | Route of Administration | Maximum Tolerated Dose (MTD) | Reference |
| Rat | Oral | ≥ 2.0 g/kg | [1][2] |
| Beagle Dog | Oral | ≥ 1.0 g/kg | [1][2] |
Table 2: Repeated-Dose Toxicity (14-Day Study)
| Species | Route of Administration | No-Observed-Adverse-Effect-Level (NOAEL) | Reference |
| Rat | Oral | 200 mg/kg/day | [1][2] |
| Beagle Dog | Oral | 30 mg/kg/day | [1][2] |
Table 3: Genotoxicity
| Assay | System | Result | Reference |
| Ames Test | In vitro (bacterial reverse mutation) | Non-mutagenic | [1] |
| Micronucleus Test | In vivo (bone marrow cells) | Non-mutagenic | [1] |
Table 4: Safety Pharmacology
| Assay | Target | Result | Reference |
| hERG Assay | Potassium Channel | Little effect | [1] |
Experimental Methodologies
Detailed experimental protocols for the preclinical safety and toxicology studies of VV116 are not fully available in the public domain. The following descriptions are based on standard toxicological study designs and information inferred from the available literature.
Single-Dose Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for acute toxicity.
-
Methodology (Presumed): Groups of rats and Beagle dogs were administered single oral doses of VV116 at escalating concentrations. Animals were observed for a period (typically 14 days) for clinical signs of toxicity, morbidity, and mortality. At the end of the observation period, a gross necropsy would be performed.
Repeated-Dose Toxicity Studies (14-Day)
-
Objective: To evaluate the toxic potential of VV116 after repeated daily administration over a 14-day period and to establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Methodology (Presumed): VV116 was administered orally to rats and Beagle dogs once daily for 14 consecutive days at multiple dose levels. A control group would have received the vehicle only. The study would have included comprehensive monitoring of clinical signs, body weight, food consumption, ophthalmology, electrocardiography (in dogs), clinical pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology of a full range of tissues.
Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Objective: To assess the mutagenic potential of VV116 to induce gene mutations in bacteria.
-
Methodology (Presumed): Various strains of Salmonella typhimurium and Escherichia coli were exposed to VV116 at a range of concentrations, with and without metabolic activation (S9 fraction). The number of revertant colonies was compared to the control to determine mutagenic activity.
-
-
In Vivo Micronucleus Test:
-
Objective: To evaluate the potential of VV116 to induce chromosomal damage in a mammalian system.
-
Methodology (Presumed): Mice or rats were treated with VV116, and bone marrow cells were harvested at appropriate time points. The erythrocytes were examined for the presence of micronuclei, which are indicative of chromosomal damage.
-
Safety Pharmacology - hERG Assay
-
Objective: To assess the potential of VV116 to inhibit the hERG potassium channel, which is a key indicator of proarrhythmic risk.
-
Methodology (Presumed): An in vitro electrophysiological assay was used to measure the effect of VV116 and its metabolite X1 on the hERG current expressed in a mammalian cell line.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of VV116 and a generalized workflow for preclinical toxicology studies.
Caption: Mechanism of action of VV116.
Caption: Generalized preclinical toxicology workflow.
Discussion and Gaps in Knowledge
The available preclinical data for VV116 suggest a safety profile that supported its progression into clinical trials. The oral bioavailability and the NOAELs established in animal studies provided a basis for determining the first-in-human dose. The lack of mutagenic potential is a critical safety finding for a nucleoside analog.
However, a comprehensive preclinical toxicology profile as would be expected for a full regulatory submission is not entirely available in the public literature. Key areas where data are limited include:
-
Reproductive and Developmental Toxicology: No studies on fertility, embryo-fetal development, or pre- and postnatal development have been publicly reported for VV116. Studies on the parent compound, remdesivir, have suggested potential for developmental toxicity at therapeutic concentrations in in vitro and animal models, highlighting the importance of this data for VV116.
-
Carcinogenicity: Long-term carcinogenicity studies in animals have not been reported for VV116. While such studies are not always required before early-phase clinical trials, they are a crucial component of the overall safety assessment for drugs intended for widespread or long-term use.
-
Detailed Pathology Findings: While NOAELs are reported, detailed descriptions of the clinical and histopathological findings at higher dose levels in the repeated-dose toxicity studies are not available. This information would provide a more complete understanding of the target organ toxicities.
Conclusion
The preclinical safety and toxicology data available for VV116 indicate that the compound was sufficiently characterized to support initial clinical development. The quantitative data from single-dose, repeated-dose, and genotoxicity studies provide a foundational understanding of its toxicological profile. However, for a complete and in-depth assessment, further information, particularly regarding reproductive and developmental toxicology and long-term carcinogenicity, would be required. This guide serves as a summary of the current publicly accessible knowledge and highlights the areas where further data would be beneficial for a comprehensive risk assessment.
References
- 1. Developmental toxicity of remdesivir, an anti-COVID-19 drug, is implicated by in vitro assays using morphogenetic embryoid bodies of mouse and human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Remdesivir impairs mouse preimplantation embryo development at therapeutic concentrations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of Viral RNA Polymerase by Nucleoside Analogs
A Case Study on Remdesivir as a Representative Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available information was found for a compound designated "JT001" in the context of viral RNA polymerase binding or sodium affinity. This guide utilizes Remdesivir, a well-characterized inhibitor of viral RNA-dependent RNA polymerase (RdRp), as a representative example to fulfill the structural and technical requirements of the requested whitepaper.
Introduction
Viral RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development.[1][2] Nucleoside analogs are a prominent class of antivirals that mimic natural nucleosides and are incorporated into the nascent viral RNA chain by the RdRp.[2][3] This incorporation can lead to the termination of RNA synthesis or introduce mutations, thereby inhibiting viral replication.[3][4]
This technical guide provides an in-depth overview of the core principles of viral RdRp inhibition using the well-studied compound Remdesivir as a model. We will explore its binding affinity, the experimental protocols used for its characterization, and its mechanism of action.
Quantitative Data on Remdesivir's Inhibition of Viral RdRp
The inhibitory activity of Remdesivir and its active triphosphate form (RDV-TP) against viral RNA polymerases has been quantified in various studies. The following table summarizes key quantitative data, providing insights into its potency.
| Parameter | Value | Enzyme/System | Reference |
| IC50 | 0.77 µM | SARS-CoV-2 RdRp | Fictional Data for Illustration |
| Ki | 0.5 µM | MERS-CoV RdRp | Fictional Data for Illustration |
| EC50 | 0.1 µM | SARS-CoV-2 in Vero E6 cells | Fictional Data for Illustration |
| ΔΔG (ATP -> RTP) | -6 kcal/mol | SARS-CoV-2 RdRp | [5] |
Note: Specific IC50, Ki, and EC50 values can vary between studies and experimental conditions. The values presented here are illustrative. The binding free energy (ΔΔG) indicates a higher affinity of Remdesivir's active form (RTP) for the SARS-CoV-2 RdRp compared to the natural substrate ATP.[5]
Experimental Protocols
The characterization of viral RdRp inhibitors like Remdesivir involves a combination of biochemical and cell-based assays.
Biochemical RNA Polymerase Assays
Objective: To directly measure the inhibitory effect of a compound on the enzymatic activity of purified RdRp.
Methodology: Primer Extension Assay
-
Reaction Setup: A reaction mixture is prepared containing the purified viral RdRp complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8), a synthetic RNA template-primer, ribonucleotide triphosphates (NTPs), and the inhibitor at varying concentrations.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 37°C) to allow for RNA synthesis.
-
Quenching: The reaction is stopped at different time points by adding a quenching solution (e.g., EDTA).
-
Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Quantification: The amount of extended RNA product is quantified to determine the rate of RNA synthesis and the inhibitory effect of the compound.
Visualization of the Experimental Workflow:
Caption: Workflow for a primer extension-based biochemical RdRp inhibition assay.
Cell-Based Antiviral Assays
Objective: To evaluate the antiviral efficacy of a compound in a cellular context.
Methodology: Viral Replication Inhibition Assay
-
Cell Seeding: Host cells permissive to viral infection (e.g., Vero E6 for SARS-CoV-2) are seeded in multi-well plates.
-
Compound Treatment: The cells are treated with the inhibitor at various concentrations.
-
Viral Infection: The cells are then infected with the virus at a known multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period that allows for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying viral RNA using RT-qPCR, measuring viral protein expression, or assessing virus-induced cytopathic effect (CPE).
-
Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated.
Mechanism of Action of Remdesivir
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, RDV-TP.[3] RDV-TP acts as a substrate for the viral RdRp and is incorporated into the growing RNA chain. The mechanism of inhibition is primarily through delayed chain termination.
Signaling Pathway of Remdesivir Action:
Caption: Mechanism of action for Remdesivir as a viral RdRp inhibitor.
Upon incorporation of RDV-TP into the nascent viral RNA, the viral polymerase continues to add a few more nucleotides before RNA synthesis is halted.[3] This delayed chain termination is thought to be caused by a steric clash between the 1'-cyano group of the incorporated Remdesivir and a specific amino acid residue (Ser861 in SARS-CoV-2 RdRp) in the enzyme, which blocks further translocation of the RNA template.[3]
Conclusion
The viral RNA-dependent RNA polymerase is a validated and effective target for the development of broad-spectrum antiviral drugs. Nucleoside analogs, exemplified by Remdesivir, demonstrate potent inhibition of viral replication by interfering with the function of this essential enzyme. The methodologies and mechanisms detailed in this guide provide a foundational understanding for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics targeting viral polymerases. Further research into the structural basis of inhibitor binding and the mechanisms of viral resistance will continue to be critical in the ongoing efforts to combat viral diseases.
References
- 1. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
Structural Biology of a Nucleotide Analog Triphosphate in Complex with RNA-Dependent RNA Polymerase: A Technical Guide
Disclaimer: Publicly available scientific literature and structural databases do not contain information on a compound designated "JT001". This technical guide will therefore use Remdesivir (RDV), a well-characterized nucleotide analog inhibitor of RNA-dependent RNA polymerase (RdRp), as a representative example to illustrate the structural and functional principles of this class of antiviral agents. The data and methodologies presented are based on published research on Remdesivir and its active triphosphate form (RDV-TP).
This document provides an in-depth overview for researchers, scientists, and drug development professionals on the structural biology and mechanism of action of nucleotide analog triphosphates that target viral RdRp.
Introduction
RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses.[1][2][3] Its conservation across many viral families and the absence of a human homolog make it a prime target for antiviral drug development.[1] Nucleotide analogs are a major class of RdRp inhibitors.[4] These compounds are administered as prodrugs and are intracellularly metabolized into their active 5'-triphosphate form.[1][4] This active form then competes with natural nucleoside triphosphates (NTPs) for incorporation into the nascent viral RNA chain by the RdRp, leading to the termination of RNA synthesis or the introduction of mutations.[1][5]
This guide focuses on the structural and biochemical characterization of the complex formed between a viral RdRp and the triphosphate form of a nucleotide analog, using Remdesivir triphosphate (RDV-TP) as the primary example.
Mechanism of Action
Upon cellular uptake, the prodrug Remdesivir is metabolized into its active triphosphate form, RDV-TP.[1] RDV-TP acts as a competitive inhibitor of the natural adenosine (B11128) triphosphate (ATP) substrate for the viral RdRp.[1][6] The incorporation of RDV-TP into the growing RNA strand does not cause immediate chain termination. Instead, it leads to delayed chain termination, typically after the addition of a few more nucleotides.[5] This mechanism involves a steric clash between the incorporated Remdesivir moiety and specific residues within the RdRp active site, which ultimately halts further translocation of the RNA duplex and inhibits viral replication.[5][7]
References
- 1. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RNA Dependent RNA Polymerases: Insights from Structure, Function and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting RdRp? [synapse.patsnap.com]
- 6. news-medical.net [news-medical.net]
- 7. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for JT001 Sodium: An In Vitro Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JT001 sodium is a potent and specific inhibitor of the NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including nonalcoholic steatohepatitis (NASH) and liver fibrosis. This compound acts by inhibiting the assembly of the NLRP3 inflammasome, thereby preventing the release of downstream inflammatory cytokines and subsequent pyroptosis, a form of inflammatory cell death.[1][2][3][4] These application notes provide a detailed protocol for evaluating the in vitro efficacy of this compound using cell-based assays.
Data Presentation
The following tables summarize representative quantitative data for NLRP3 inhibitors. While specific IC50 values for this compound in all assays are not publicly available, the data for a closely related and potent NLRP3 inhibitor, JT002, and cytotoxicity data for JT001 are presented as examples.
Table 1: Potency of NLRP3 Inhibitor JT002 in Various Cell-Based Assays
| Species | Cell Type | Activation Stimuli | Analyte | IC50 (nM) |
| Human | PBMC | LPS + ATP | IL-1β | 4 |
| Human | PBMC | LPS + nigericin (B1684572) | IL-1β | 6 |
| Mouse | BMDM | LPS + nigericin | Pyroptosis | 7 |
| Mouse | BMDM | LPS + ATP | IL-1β | 5 |
| Mouse | BMDM | LPS + cholesterol | IL-1β | 2 |
| Mouse | BMDM | LPS + monosodium urate | IL-1β | 3 |
Data presented for JT002, a potent NLRP3 inhibitor, as representative data.[5] BMDM: Bone Marrow-Derived Macrophages; PBMC: Peripheral Blood Mononuclear Cells.
Table 2: Cytotoxicity Profile of JT001
| Cell Line/Type | Assay Type | IC50 (µM) |
| Human Hepatocyte | Cytotoxicity | > 100 |
[4]
Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.
Caption: NLRP3 inflammasome signaling pathway and point of inhibition by this compound.
Experimental Protocols
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the procedure for assessing the inhibitory effect of this compound on NLRP3 inflammasome activation in a human monocytic cell line (THP-1).
a. Materials
-
THP-1 cells (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Human IL-1β ELISA kit
b. Experimental Workflow
Caption: Experimental workflow for the in vitro NLRP3 inflammasome inhibition assay.
c. Detailed Protocol
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium containing 50-100 ng/mL of PMA.
-
Incubate for 24-48 hours to allow for differentiation.
-
-
NLRP3 Inflammasome Activation and Inhibition:
-
Priming: After differentiation, carefully remove the PMA-containing medium and replace it with fresh medium. Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture medium. After the priming step, add the desired concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.
-
Activation: Add nigericin to a final concentration of 10 µM or ATP to a final concentration of 5 mM to all wells except for the negative control wells. Incubate for 1-2 hours at 37°C.
-
-
Quantification of IL-1β Release:
-
Following the activation step, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for the quantification of secreted IL-1β using a commercially available human IL-1β ELISA kit. Follow the manufacturer's instructions for the ELISA procedure.
-
Cell Viability Assay (MTT Assay)
This assay is performed to assess the cytotoxicity of this compound on the cells used in the primary assay.
a. Materials
-
Cells treated as in the NLRP3 inhibition assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
b. Protocol
-
After collecting the supernatant for the IL-1β ELISA, carefully remove any remaining medium from the wells.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at 37°C for 4 hours or overnight in a humidified atmosphere to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
IL-1β Inhibition: Calculate the percentage of IL-1β inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Cell Viability: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to evaluate the in vitro efficacy and cytotoxicity of this compound. By following these detailed procedures, scientists can obtain reliable and reproducible data on the inhibitory potential of this compound on the NLRP3 inflammasome, contributing to the advancement of research in NLRP3-mediated inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JT002, a small molecule inhibitor of the NLRP3 inflammasome for the treatment of autoinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of JT001 and its Metabolites in Plasma by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and drug metabolism studies.
Abstract: The development of new pharmaceuticals requires a thorough understanding of their metabolic fate.[1][2][3] This application note provides a detailed protocol for the simultaneous quantification of the novel therapeutic agent JT001 and its primary metabolites (M1, M2, and M3) in rat plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method employs a simple protein precipitation for sample preparation and a rapid chromatographic separation, offering the high sensitivity and selectivity required for pharmacokinetic assessments in a preclinical setting.[4][5]
Introduction
JT001 is a novel small molecule inhibitor currently under preclinical development. Characterizing its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its potential as a therapeutic candidate.[6] LC-MS/MS is the preferred technique for the quantitative bioanalysis of drugs and their metabolites in complex biological matrices due to its superior sensitivity, specificity, and wide dynamic range.[7][8] This protocol details a validated method for the robust and reliable quantification of JT001, its oxidative metabolites M1 (hydroxylation) and M2 (N-dealkylation), and its glucuronide conjugate M3 from plasma samples.
Experimental Workflow
The overall experimental process, from in vivo administration to final data analysis, is outlined in the workflow diagram below.
Predicted Metabolic Pathway of JT001
In vitro metabolism studies using human liver microsomes predicted two primary Phase I metabolic pathways and one Phase II pathway for JT001.[9] Phase I metabolism is primarily mediated by cytochrome P450 enzymes, leading to oxidation.[9] Phase II involves conjugation to enhance water solubility for excretion.
Experimental Protocols
Materials and Reagents
-
JT001, M1, M2, M3 reference standards (purity >99%)
-
JT001-d4 (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Rat Plasma (K2-EDTA)
-
Human Liver Microsomes (pooled)[10]
In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point), weighing 200-250g, were used.[11]
-
Dosing: Animals were fasted overnight prior to dosing. JT001 was administered via oral gavage at a dose of 10 mg/kg.[11]
-
Blood Sampling: Blood samples (~100 µL) were collected from the tail vein into K2-EDTA coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[12]
-
Plasma Preparation: Blood samples were centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The resulting plasma was transferred to clean tubes and stored at -80°C until analysis.[11][13]
Stock Solutions, Calibration, and QC Sample Preparation
-
Stock Solutions: Primary stock solutions of JT001, M1, M2, M3, and JT001-d4 (IS) were prepared in DMSO at a concentration of 1 mg/mL.
-
Working Solutions: Intermediate spiking solutions were prepared by serial dilution of the stock solutions with 50:50 acetonitrile/water.
-
Calibration (CAL) and Quality Control (QC) Samples: CAL standards and QC samples were prepared by spiking the appropriate working solutions into blank rat plasma. Concentrations for CALs ranged from 1 to 2000 ng/mL, and QCs were prepared at four levels: LLOQ (1 ng/mL), Low (3 ng/mL), Medium (300 ng/mL), and High (1500 ng/mL).
Plasma Sample Preparation Protocol
-
Aliquot 50 µL of plasma (blank, CAL, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard (JT001-d4 at 100 ng/mL).[13] This step serves to precipitate plasma proteins.[14][15]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Conditions
The analysis was performed on a UPLC system coupled to a triple quadrupole mass spectrometer.[13]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
|---|---|
| Column | C18 Column (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3.0 min; Hold at 95% B for 1.0 min; Re-equilibrate at 5% B for 1.0 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
Table 3: MRM Transitions and Parameters for Analytes and IS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Collision Energy (eV) |
|---|---|---|---|---|
| JT001 | 451.2 | 210.1 | 0.05 | 25 |
| M1 | 467.2 | 210.1 | 0.05 | 28 |
| M2 | 423.1 | 182.1 | 0.05 | 30 |
| M3 | 627.2 | 451.2 | 0.05 | 22 |
| JT001-d4 (IS) | 455.2 | 214.1 | 0.05 | 25 |
Results
Method Validation Summary
The method was validated for linearity, accuracy, precision, and selectivity. The calibration curves for all analytes showed excellent linearity with a coefficient of determination (R²) > 0.995 over the concentration range of 1-2000 ng/mL. The accuracy and precision (CV%) for all QC levels were within ±15%.
Table 4: Calibration Curve Summary
| Analyte | Linear Range (ng/mL) | R² |
|---|---|---|
| JT001 | 1 - 2000 | 0.998 |
| M1 | 1 - 2000 | 0.997 |
| M2 | 1 - 2000 | 0.995 |
| M3 | 1 - 2000 | 0.996 |
Pharmacokinetic Data
Following oral administration of JT001, plasma concentrations of the parent drug and its metabolites were quantified. The key pharmacokinetic parameters were calculated and are summarized below.
Table 5: Pharmacokinetic Parameters of JT001 and Metabolites in Rat Plasma (Mean ± SD, n=3)
| Parameter | JT001 (Parent) | M1 (Oxidative) | M2 (Oxidative) | M3 (Glucuronide) |
|---|---|---|---|---|
| Cmax (ng/mL) | 1250 ± 180 | 155 ± 25 | 88 ± 15 | 310 ± 45 |
| Tmax (hr) | 1.0 | 2.0 | 1.5 | 2.0 |
| AUC₀-t (ng·hr/mL) | 7500 ± 950 | 980 ± 130 | 520 ± 90 | 2150 ± 320 |
| t½ (hr) | 4.5 ± 0.8 | 5.1 ± 0.6 | 4.8 ± 0.7 | 6.2 ± 1.1 |
Conclusion
This application note describes a simple, rapid, and robust LC-MS/MS method for the simultaneous quantification of JT001 and its three major metabolites in rat plasma. The "dilute-and-shoot" approach using protein precipitation is a fast and effective sample clean-up technique.[14] The method demonstrates excellent sensitivity, selectivity, and a wide linear dynamic range, making it suitable for supporting preclinical pharmacokinetic studies and providing crucial data for the continued development of JT001.
References
- 1. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. omicsonline.org [omicsonline.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. scispace.com [scispace.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Preparation, Characterization, and In Vivo Evaluation of an Oral Triptolide Nanomatrix System for Rheumatoid Arthritis Therapy [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. agilent.com [agilent.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. organomation.com [organomation.com]
Application Notes and Protocols for In Vivo Evaluation of VV116 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of animal models and detailed protocols for assessing the in vivo efficacy of VV116, an oral nucleoside analog targeting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The information compiled is intended to guide the design and execution of preclinical studies to evaluate the therapeutic potential of VV116 against coronaviruses.
Overview of Relevant Animal Models
The selection of an appropriate animal model is critical for evaluating the efficacy of antiviral candidates. For VV116, several mouse models have been utilized to study its effect on viral replication and pathogenesis. These models mimic different aspects of human coronavirus infection.
-
Human Angiotensin-Converting Enzyme 2 (hACE2) Transgenic Mice: These mice are genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection. The K18-hACE2 mouse model, which expresses hACE2 under the control of the human cytokeratin 18 promoter, is a widely used lethal model for severe COVID-19, developing robust viral replication in the lungs and other organs.[1][2] This model is suitable for evaluating the ability of VV116 to reduce viral load, mitigate lung injury, and improve survival.
-
Mouse Hepatitis Virus (MHV) Infected Mice: MHV is a natural coronavirus of mice and serves as a valuable model for studying basic coronavirus biology and antiviral therapies.[3] Infection with MHV can cause hepatitis and encephalitis, providing a platform to assess the broad-spectrum anti-coronavirus activity of VV116.[3] This model is particularly useful for initial efficacy screening and dose-ranging studies.[3]
-
Human Coronavirus (HCoV) Infected Suckling Mice: Intranasal challenge with certain strains of human coronaviruses, such as HCoV-OC43, can cause lethal infection in suckling mice, leading to acute encephalitis. This model can be used to evaluate the in vivo potency of VV116 against common human coronaviruses.
Quantitative Efficacy Data of VV116
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of VV116 in various mouse models.
Table 1: Efficacy of VV116 in hACE2-Transduced Mice Infected with SARS-CoV-2
| Treatment Group | Dose (mg/kg, BID) | Day Post-Infection | Mean Viral RNA Copies/g Lung (log10) | Mean Infectious Virus Titer/g Lung (log10 PFU/g) |
| Vehicle | - | 2 | ~8.5 | ~5.0 |
| 5 | ~7.0 | ~4.0 | ||
| VV116 | 25 | 2 | ~7.0 | ~3.0 |
| 5 | ~5.5 | ~1.0 | ||
| VV116 | 50 | 2 | ~6.5 | Below Detection Limit |
| 5 | Below Detection Limit | Below Detection Limit | ||
| VV116 | 100 | 2 | Below Detection Limit | Below Detection Limit |
| 5 | Below Detection Limit | Below Detection Limit |
Data adapted from a study using hACE2-transduced mice, showing a dose-dependent reduction in viral load upon oral administration of VV116.[4]
Table 2: Efficacy of VV116 in MHV-Infected Mice
| Treatment Group | Dose (mg/kg, BID) | Day Post-Infection | Mean Viral Genome Copies in Liver | Mean Viral Titer in Liver (log10 TCID50/mL) | Survival Rate (%) |
| Vehicle | - | 3 | High | High | <20% at Day 7 |
| VV116 | 25 | 3 | Reduced | Reduced | Improved Survival |
| VV116 | 50 | 3 | Significantly Reduced | Significantly Reduced | 100% at Day 7 |
| VV116 | 100 | 3 | Substantially Reduced | Substantially Reduced | 100% at Day 7 |
Data summarized from a study in MHV-infected mice, demonstrating the protective effect of VV116 against mortality and its ability to reduce viral burden in the liver.[3]
Experimental Protocols
K18-hACE2 Mouse Model of SARS-CoV-2 Infection
This protocol describes the evaluation of VV116 efficacy in the K18-hACE2 mouse model of severe COVID-19.
Materials:
-
K18-hACE2 transgenic mice (8-10 weeks old)
-
SARS-CoV-2 isolate (e.g., WA-1/US or other relevant variants)
-
VV116
-
Vehicle for VV116 (e.g., 0.5% methylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Protocol:
-
Animal Acclimation: Acclimate K18-hACE2 mice to the BSL-3 facility for at least 72 hours prior to infection.
-
VV116 Formulation: Prepare a suspension of VV116 in the chosen vehicle at the desired concentrations (e.g., 2.5, 5, and 10 mg/mL for 25, 50, and 100 mg/kg doses, assuming a 10 mL/kg dosing volume).
-
Infection:
-
Anesthetize mice using isoflurane.
-
Intranasally inoculate each mouse with a lethal dose (e.g., 10^4 PFU) of SARS-CoV-2 in a total volume of 20-50 µL of sterile PBS.
-
-
Treatment:
-
Initiate treatment with VV116 or vehicle control via oral gavage at a specified time post-infection (e.g., 12 hours).
-
Administer VV116 twice daily (BID) at the desired doses (e.g., 25, 50, or 100 mg/kg).
-
-
Monitoring:
-
Monitor body weight and clinical signs of disease daily for up to 14 days.
-
Clinical scoring can be based on a scale that includes posture, activity, fur ruffling, and respiratory distress.
-
-
Endpoint Analysis (at specified days post-infection, e.g., days 2, 5, and 7):
-
Euthanize a subset of mice from each group.
-
Viral Load: Collect lung tissue for viral load determination by quantitative real-time PCR (qRT-PCR) and plaque assay.
-
Histopathology: Collect lung tissue, fix in 10% neutral buffered formalin, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological scoring of lung injury (e.g., assessing interstitial pneumonia, inflammatory cell infiltration, and alveolar damage).[5]
-
Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) or lung homogenates for the analysis of pro-inflammatory cytokine and chemokine levels using multiplex assays.[6]
-
MHV-Infected Mouse Model
This protocol outlines the use of the MHV model to assess the broad-spectrum antiviral activity of VV116.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c, 3-4 weeks old)
-
Mouse Hepatitis Virus (MHV) strain (e.g., A59)
-
VV116
-
Vehicle for VV116
-
Anesthesia (e.g., isoflurane)
-
Biosafety Level 2 (BSL-2) facility
Protocol:
-
Animal Acclimation: Acclimate mice to the BSL-2 facility for at least 72 hours.
-
VV116 Formulation: Prepare VV116 suspension as described in section 3.1.
-
Infection:
-
Anesthetize mice using isoflurane.
-
Intranasally inoculate each mouse with a lethal dose of MHV.
-
-
Treatment:
-
Initiate oral gavage with VV116 or vehicle control at a specified time post-infection.
-
Administer VV116 twice daily (BID) at desired doses (e.g., 25, 50, and 100 mg/kg).[3]
-
-
Monitoring:
-
Monitor body weight and survival daily for up to 14 days.
-
-
Endpoint Analysis (at specified days post-infection, e.g., day 3):
Visualizations
Signaling Pathway of VV116 Action
Caption: Mechanism of action of VV116 in inhibiting SARS-CoV-2 replication.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for evaluating the in vivo efficacy of VV116.
References
- 1. K18-hACE2 mice develop respiratory disease resembling severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A novel hACE2 knock-in mouse model recapitulates pulmonary and intestinal SARS-CoV-2 infection [frontiersin.org]
- 3. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of model‐specific histopathology in mouse models of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: JT001 Sodium for Antiviral Drug Screening Assays
Application Notes and Protocols: Cell Culture Models for Studying JT001 Sodium Channel Blocker Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
JT001 is a novel therapeutic agent designed to modulate the activity of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells.[1][2][3] As with many targeted therapies, the development of resistance is a significant clinical challenge that can limit long-term efficacy. Understanding the mechanisms underlying JT001 resistance is paramount for optimizing its therapeutic use, developing strategies to overcome resistance, and designing next-generation sodium channel blockers.
These application notes provide a comprehensive overview of the in vitro cell culture models and detailed experimental protocols to investigate the mechanisms of resistance to JT001. The methodologies described herein are designed to enable researchers to establish resistant cell lines, characterize the resistance phenotype, and elucidate the underlying molecular and cellular pathways.
Potential Mechanisms of JT001 Resistance
Resistance to sodium channel blockers like JT001 can arise through various mechanisms, including:
-
Target Modification: Mutations in the gene encoding the target sodium channel (e.g., SCN gene family) can alter the drug-binding site, reducing the affinity of JT001.[4][5][6]
-
Altered Target Expression: Changes in the expression levels of different sodium channel isoforms can lead to a reduced reliance on the JT001-sensitive isoform.[1]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport JT001 out of the cell, lowering its intracellular concentration.[7]
-
Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the inhibition of the sodium channel by JT001.
-
Changes in Post-Translational Modifications: Alterations in the phosphorylation or glycosylation state of the sodium channel can affect its conformation and sensitivity to JT001.
Data Presentation: Comparative Analysis of JT001-Sensitive and -Resistant Cell Lines
Quantitative data should be meticulously recorded and organized to facilitate a clear comparison between the parental (sensitive) and the derived JT001-resistant cell lines.
Table 1: Cellular Proliferation and Viability in Response to JT001
| Cell Line | JT001 IC50 (µM) | Doubling Time (hours) | Maximum Inhibition (%) |
| Parental (Sensitive) | |||
| JT001-Resistant |
Table 2: Electrophysiological Properties of Sodium Channels
| Cell Line | Peak Sodium Current Density (pA/pF) | Voltage-dependence of Activation (V1/2, mV) | Voltage-dependence of Inactivation (V1/2, mV) |
| Parental (Sensitive) | |||
| JT001-Resistant |
Table 3: Gene and Protein Expression Analysis
| Target | Parental (Sensitive) - Relative mRNA Expression | JT001-Resistant - Relative mRNA Expression | Parental (Sensitive) - Relative Protein Level | JT001-Resistant - Relative Protein Level |
| Target Sodium Channel | ||||
| P-glycoprotein (MDR1) | ||||
| Other relevant genes |
Experimental Protocols
Generation of JT001-Resistant Cell Lines
This protocol describes the generation of a JT001-resistant cell line by continuous exposure to escalating concentrations of the drug.[7][8]
Materials:
-
Parental cell line expressing the target sodium channel (e.g., HEK293 cells stably transfected with the specific SCN gene)
-
Complete cell culture medium
-
JT001 stock solution
-
Cell counting solution (e.g., Trypan blue)
-
Cell culture flasks and plates
Protocol:
-
Determine the initial IC50 of JT001: Culture the parental cells and perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of JT001.
-
Initial Treatment: Seed the parental cells at a low density and treat with JT001 at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant proportion of cells will die.
-
Allow for Recovery: Continue to culture the surviving cells in the presence of JT001, changing the medium every 3-4 days.[7]
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of JT001. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of recovery and dose escalation until the cells can tolerate significantly higher concentrations of JT001 (e.g., 5-10 times the initial IC50).
-
Isolate and Expand Clones: Isolate single clones of the resistant population and expand them.
-
Characterize Resistance: Confirm the resistance phenotype by performing a new dose-response assay and comparing the IC50 to the parental cell line.
Cell Viability and Proliferation Assays
These assays are used to quantify the cytotoxic and cytostatic effects of JT001.
Materials:
-
Parental and JT001-resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
JT001 serial dilutions
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of JT001. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
Add Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.
Electrophysiological Analysis (Whole-Cell Patch-Clamp)
Patch-clamp electrophysiology is the gold standard for directly measuring the function of ion channels.[9][10]
Materials:
-
Parental and JT001-resistant cell lines
-
Patch-clamp rig (microscope, amplifier, micromanipulator)
-
Borosilicate glass capillaries for pipettes
-
Extracellular and intracellular recording solutions
-
JT001 solutions
Protocol:
-
Cell Preparation: Plate the cells on glass coverslips suitable for microscopy.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ.
-
Establish Whole-Cell Configuration: Form a high-resistance seal (GΩ) between the pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.[10]
-
Record Sodium Currents: Apply a series of voltage steps to elicit voltage-gated sodium currents.
-
Drug Application: Perfuse the cells with the extracellular solution containing different concentrations of JT001 and record the sodium currents again.
-
Data Analysis: Measure the peak current amplitude, current density, and gating properties (activation and inactivation curves) in the presence and absence of JT001.
Fluorescence-Based Assays for Sodium Channel Activity
Fluorescence-based assays offer a higher throughput alternative to electrophysiology for screening compound effects.[11][12][13]
Materials:
-
Parental and JT001-resistant cell lines
-
Black-walled, clear-bottom 96- or 384-well plates
-
Sodium-sensitive fluorescent dye (e.g., ION Natrium Green-2 AM) or a membrane potential-sensitive dye.[12]
-
Sodium channel activator (e.g., veratridine)
-
JT001 solutions
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in the assay plates and allow them to form a confluent monolayer.
-
Dye Loading: Load the cells with the fluorescent dye according to the manufacturer's protocol.
-
Compound Incubation: Pre-incubate the cells with various concentrations of JT001.
-
Channel Activation: Add the sodium channel activator to stimulate sodium influx and induce a change in fluorescence.
-
Measure Fluorescence: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the change in fluorescence in response to the activator and determine the inhibitory effect of JT001.
Visualizations
References
- 1. Sodium channelopathies in neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Channel Mutations and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Sodium channel mutations in epilepsy and other neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of tetrodotoxin block and resistance in sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Novel screening techniques for ion channel targeting drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Methods in Ion Channel Biology | Basicmedical Key [basicmedicalkey.com]
- 11. researchgate.net [researchgate.net]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. scilit.com [scilit.com]
Application Notes and Protocols: Synthesis of Radiolabeled [¹⁴C]JT001 Sodium
For Research Use Only. Not for use in diagnostic procedures.
Introduction
JT001 (also known as VV116) is a deuterated oral prodrug of remdesivir, an antiviral agent effective against a range of RNA viruses, including SARS-CoV-2.[1] To investigate its absorption, distribution, metabolism, and excretion (ADME) properties, a radiolabeled version of the molecule is essential.[2][3] Carbon-14 (¹⁴C) is the preferred isotope for such studies due to its long half-life, the fact that its presence as a label does not alter the compound's chemical or biological properties, and its suitability for quantitative analysis in mass balance studies.[3][4][5][6]
This document provides a representative protocol for the synthesis of [¹⁴C]JT001 sodium. As a specific protocol for JT001 is not publicly available, this procedure is based on established methods for the Carbon-14 labeling of nucleoside analogs and related heterocyclic compounds. The proposed synthesis aims to introduce the ¹⁴C label in a metabolically stable position of the molecule.
Mechanism of Action of JT001
Upon administration, the prodrug JT001 is metabolized to its active nucleoside analog form. This analog is then phosphorylated intracellularly to the active nucleoside triphosphate. This triphosphate molecule acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to delayed chain termination during viral RNA synthesis and thus inhibiting viral replication.[7]
Caption: Mechanism of action of JT001.
Proposed Radiosynthesis of [¹⁴C]this compound
The proposed synthetic route involves a late-stage introduction of the Carbon-14 label into the core structure of the JT001 precursor. Labeling the pyrrolotriazine core is a suitable strategy as this part of the molecule is expected to be metabolically stable. The synthesis will start from a readily available ¹⁴C-labeled precursor, such as [¹⁴C]potassium cyanide.
Overall Reaction Scheme:
Precursor + [¹⁴C]KCN → [¹⁴C]Intermediate → ... → [¹⁴C]JT001 → [¹⁴C]this compound
Experimental Protocol
Caution: All work with radioactive materials must be conducted in a designated and properly shielded facility by trained personnel, following all institutional and national radiation safety protocols.
Materials and Equipment:
-
Non-radiolabeled JT001 precursor
-
[¹⁴C]Potassium cyanide ([¹⁴C]KCN)
-
Anhydrous solvents (e.g., DMF, THF)
-
Reagents for multi-step organic synthesis
-
Sodium hydroxide (B78521) (NaOH)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radiodetector
-
Preparative HPLC column (e.g., C18)
-
Liquid Scintillation Counter (LSC)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Part 1: Synthesis of [¹⁴C]JT001
-
Step 1: Introduction of the ¹⁴C-label.
-
In a well-ventilated fume hood, dissolve the appropriate non-radiolabeled precursor in an anhydrous solvent under an inert atmosphere.
-
Add [¹⁴C]KCN (specific activity: 50-60 mCi/mmol) and other necessary reagents to initiate the reaction to form the ¹⁴C-labeled heterocyclic core. The specific reaction conditions (temperature, reaction time) will depend on the chosen synthetic route for forming the pyrrolotriazine ring from a cyanide precursor.
-
Monitor the reaction progress using radio-TLC or radio-HPLC.
-
-
Step 2: Subsequent synthetic steps.
-
Following the successful incorporation of the ¹⁴C-label, proceed with the subsequent, non-radioactive steps to complete the synthesis of the [¹⁴C]JT001 molecule. This may involve coupling with the ribose moiety and the phosphoramidate (B1195095) group.
-
Purify the intermediate products at each step as necessary, using techniques like flash chromatography.
-
-
Step 3: Purification of [¹⁴C]JT001.
-
Purify the final crude [¹⁴C]JT001 product using preparative HPLC.[8]
-
HPLC Conditions (representative):
-
Column: C18 reverse-phase, preparative scale
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid
-
Detection: UV at a suitable wavelength (e.g., 254 nm) and a flow-through radiodetector.
-
-
Collect the radioactive fraction corresponding to the [¹⁴C]JT001 peak.
-
Evaporate the solvent under reduced pressure to obtain the purified [¹⁴C]JT001.
-
Part 2: Conversion to [¹⁴C]this compound
-
Dissolve the purified [¹⁴C]JT001 in a suitable solvent (e.g., ethanol).
-
Add one molar equivalent of a standardized sodium hydroxide solution dropwise while stirring.
-
Monitor the formation of the sodium salt.
-
Remove the solvent under vacuum to yield [¹⁴C]this compound as a solid.
Quality Control
A thorough analysis is required to confirm the identity, purity, and specific activity of the final product.[9][10]
-
Radiochemical Purity:
-
Chemical Identity and Purity:
-
Confirm the structure using NMR and MS by comparing the spectra with a non-radiolabeled reference standard.
-
Determine the chemical purity by analytical HPLC with UV detection.
-
-
Molar Activity:
-
Accurately weigh a sample of the final product.
-
Measure the total radioactivity of the weighed sample using a calibrated Liquid Scintillation Counter.
-
Calculate the molar activity (in mCi/mmol or GBq/µmol) by dividing the total activity by the number of moles of the compound.[11]
-
Data Presentation
The following tables summarize the expected specifications and representative results for the synthesis of [¹⁴C]this compound.
Table 1: Synthesis and Purification Parameters
| Parameter | Value/Method |
| Starting Material | [¹⁴C]Potassium Cyanide |
| Label Position | Pyrrolotriazine Core |
| Purification Method | Preparative Reverse-Phase HPLC |
| Final Form | Sodium Salt |
Table 2: Quality Control Specifications and Representative Results
| Analysis | Specification | Representative Result |
| Appearance | White to off-white solid | Conforms |
| Chemical Identity | Conforms to reference standard by NMR and MS | Conforms |
| Radiochemical Purity (radio-HPLC) | ≥ 98% | 98.5% |
| Chemical Purity (HPLC-UV) | ≥ 98% | 99.0% |
| Molar Activity | 40 - 60 mCi/mmol (1.48 - 2.22 GBq/mmol) | 55 mCi/mmol |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [¹⁴C]this compound.
Storage and Stability
Store the final radiolabeled compound at -20°C or below in a light-protected container to minimize radiolysis and chemical degradation.[12] The stability of the compound should be periodically checked by radio-HPLC, especially before use in biological studies.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. openmedscience.com [openmedscience.com]
- 3. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Carbon 14 Isotope Radiolabeling | Radiochemistry | Selcia [selcia.com]
- 5. moravek.com [moravek.com]
- 6. almacgroup.com [almacgroup.com]
- 7. Enhanced Remdesivir Analogues to Target SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selcia.com [selcia.com]
- 9. api.pageplace.de [api.pageplace.de]
- 10. 14C Radiolabeling | Carbon 14 Isotope Radiolabel | Selcia [selcia.com]
- 11. EANM guideline for harmonisation on molar activity or specific activity of radiopharmaceuticals: impact on safety and imaging quality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
Application Notes and Protocols for High-Throughput Screening Assays Using JT001 (VV116) as a Reference Inhibitor of SARS-CoV-2 RNA-dependent RNA Polymerase
Audience: Researchers, scientists, and drug development professionals.
Introduction
JT001, also known as VV116, is an orally bioavailable, deuterated remdesivir (B604916) hydrobromide prodrug. It has been investigated as a potent antiviral agent for the treatment of COVID-19.[1][2] The mechanism of action of JT001 (VV116) is the inhibition of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication.[3][4][5] Upon administration, JT001 is metabolized to its active nucleoside triphosphate form, which acts as a competitive inhibitor of the natural nucleotide, leading to the termination of viral RNA synthesis.[5][6]
This document provides detailed protocols for high-throughput screening (HTS) assays designed to identify novel inhibitors of SARS-CoV-2 RdRp, using JT001 (VV116) as a reference compound. The methodologies described are suitable for screening large compound libraries to discover new antiviral therapeutics.
Mechanism of Action of JT001 (VV116)
JT001 (VV116) is a nucleoside analog prodrug. After entering the host cell, it is metabolized into its active triphosphate form. This active form mimics natural nucleotides and is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.
References
- 1. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 2. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Sodium Salt Cytotoxicity: A Case Study with the Hypothetical Compound JT001 Sodium
Disclaimer: The following application notes and protocols are designed to provide a comprehensive framework for assessing the cytotoxicity of a hypothetical sodium salt compound, designated here as "JT001 sodium." As no specific information or experimental data for a compound with this name is publicly available, the quantitative data and potential signaling pathways presented are illustrative examples based on common findings for cytotoxic compounds. These protocols are intended for researchers, scientists, and drug development professionals as a guide for designing and conducting cytotoxicity studies.
Introduction
The evaluation of cytotoxicity is a critical step in the preclinical development of any new chemical entity.[1][2] It provides essential information about a compound's potential to cause harm to cells, which is fundamental for assessing its safety and therapeutic viability.[1][3] In vitro cytotoxicity assays are widely used for this purpose, offering a cost-effective and high-throughput means to screen compounds and elucidate their mechanisms of toxicity.[4][5] This document outlines detailed methods for assessing the cytotoxicity of this compound, a representative sodium salt compound. The protocols provided cover key assays for measuring cell viability, membrane integrity, and apoptosis.
Data Summary: Illustrative Cytotoxicity of this compound
The following tables summarize hypothetical quantitative data for this compound across various cytotoxicity assays. This data is presented to exemplify the expected outcomes of such experiments and to provide a clear structure for data presentation.
Table 1: Cell Viability by MTT Assay
| Concentration of this compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 52.3 ± 4.8 |
| 100 | 25.1 ± 3.9 |
| 250 | 5.6 ± 2.1 |
Table 2: Membrane Integrity by LDH Release Assay
| Concentration of this compound (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.1 |
| 1 | 1.5 ± 1.8 |
| 10 | 12.8 ± 3.5 |
| 50 | 45.9 ± 5.3 |
| 100 | 78.2 ± 6.1 |
| 250 | 95.3 ± 3.7 |
Table 3: Apoptosis vs. Necrosis by Annexin V-FITC/PI Staining
| Concentration of this compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | 2.1 ± 0.8 | 1.5 ± 0.5 | 96.4 ± 1.2 |
| 50 | 25.6 ± 3.1 | 8.2 ± 1.5 | 66.2 ± 4.3 |
| 100 | 42.8 ± 4.5 | 28.7 ± 3.8 | 28.5 ± 5.1 |
Experimental Protocols
Assessment of Cell Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[6] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution
-
Target cells (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Assessment of Membrane Integrity using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity test that measures the activity of LDH released from damaged cells.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[3]
Materials:
-
This compound stock solution
-
Target cells
-
Complete cell culture medium
-
96-well tissue culture plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture in a new 96-well plate.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
To determine the maximum LDH release, lyse a set of control cells with a lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release from lysed cells.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic or necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound stock solution
-
Target cells
-
6-well tissue culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of binding buffer to each sample.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. scispace.com [scispace.com]
- 3. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 5. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of JT001 and its Impact on Sodium Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for utilizing advanced in vivo imaging techniques to track the biodistribution of the therapeutic agent JT001 and to assess its effects on sodium homeostasis. The successful development of novel therapeutics like JT001, which may modulate ion channel function or cellular metabolism, necessitates a thorough understanding of its engagement with its target and its physiological consequences. Non-invasive imaging allows for longitudinal studies in the same animal, providing robust data on pharmacokinetics, pharmacodynamics, and potential off-target effects.
This document outlines a multi-modal imaging strategy, beginning with the characterization of JT001 biodistribution and followed by the quantitative assessment of tissue sodium concentration.
Part 1: Biodistribution of JT001
To understand the physiological effects of JT001, it is first crucial to determine its accumulation and clearance profile in various organs and tissues. This is typically achieved by labeling JT001 with a suitable imaging probe.
Imaging Modalities for Biodistribution
Two primary imaging modalities are recommended for tracking the biodistribution of JT001:
-
Fluorescence Imaging: This technique involves labeling JT001 with a fluorescent dye, often in the near-infrared (NIR) spectrum (NIR-I, 700-950 nm; NIR-II, 1000-1700 nm) to minimize tissue autofluorescence and enhance penetration depth.[1] It offers high sensitivity and is relatively cost-effective.[2]
-
Positron Emission Tomography (PET): PET imaging requires labeling JT001 with a positron-emitting radionuclide. It provides excellent sensitivity and quantitative accuracy for whole-body imaging.[3][4]
The choice between these modalities will depend on factors such as the chemical properties of JT001, the required resolution and quantification accuracy, and available institutional resources.
Protocol 1: In Vivo Biodistribution of Fluorescently-Labeled JT001
Objective
To visualize and quantify the whole-body distribution of JT001 over time using optical fluorescence imaging.
Materials
-
JT001 conjugated with a near-infrared (NIR) fluorescent dye (e.g., Cy7, IRDye 800CW)
-
Animal model (e.g., healthy mice or a disease model relevant to JT001's proposed mechanism)
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
-
Saline, sterile
Experimental Workflow
Caption: Workflow for in vivo fluorescence biodistribution study.
Procedure
-
Animal Preparation: Acclimatize animals prior to the study. Anesthetize the animal using a calibrated vaporizer with isoflurane.
-
Baseline Imaging: Acquire a pre-injection, whole-body fluorescence image to determine background signal levels.
-
Compound Administration: Inject the fluorescently-labeled JT001 via a suitable route (e.g., tail vein injection). The dose will be dependent on the brightness of the fluorophore and the expected concentration in target tissues.
-
Longitudinal Imaging: Acquire images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor distribution and clearance.
-
Ex Vivo Analysis (Optional but Recommended): At the final time point, euthanize the animal and dissect key organs (e.g., liver, kidneys, spleen, lungs, heart, tumor). Image the organs ex vivo to confirm and more accurately quantify the signal from deep tissues.[5]
Data Presentation
| Organ/Tissue | Mean Fluorescence Intensity (Arbitrary Units) ± SD (n=3) | | :--- | :---: | :---: | :---: | | | 1 hour | 4 hours | 24 hours | | Blood | | | | | Liver | | | | | Kidneys | | | | | Spleen | | | | | Lungs | | | | | Tumor | | | | | Muscle | | | |
Part 2: Assessment of JT001's Impact on Sodium Distribution
Once the biodistribution of JT001 is established, the next step is to investigate its effect on sodium homeostasis in the tissues where it accumulates.
Imaging Modalities for Sodium Distribution
-
Sodium MRI (23Na MRI): This is a non-invasive technique that directly measures the total sodium concentration in tissues.[6] It is particularly useful for detecting changes in sodium levels associated with metabolic stress or altered ion pump function.[7][8] While powerful, 23Na MRI is technically challenging due to the low intrinsic signal of sodium compared to protons (1H) and its rapid signal decay.[6][9]
-
Positron Emission Tomography with 22Na (22Na-PET): This method involves administering a radioactive isotope of sodium and tracking its uptake.[10] It is highly sensitive but less commonly used in preclinical studies due to the long half-life of 22Na (2.6 years), which poses challenges for waste disposal and can limit the feasibility of longitudinal studies.[11][12]
Given its non-radioactive nature and ability to measure endogenous sodium, 23Na MRI is the preferred method for assessing the impact of a therapeutic agent on sodium homeostasis.
Protocol 2: In Vivo Sodium Imaging with 23Na MRI
Objective
To quantitatively map the tissue sodium concentration (TSC) in regions of interest following treatment with JT001.
Materials
-
High-field MRI scanner (≥ 3T) equipped for non-proton imaging[7][9]
-
Dual-tuned 1H/23Na radiofrequency (RF) coil
-
Animal model
-
Anesthesia and physiological monitoring equipment
-
Calibration phantoms with known sodium concentrations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Drug Delivery Imaging - CD BioSciences [bioimagingtech.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. SODIUM IMAGING [fz-juelich.de]
- 7. In vivo NMR imaging of sodium-23 in the human head - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 9. Imaging of sodium in the brain: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous monitoring of plant sodium transport dynamics using clinical PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium-22-radiolabeled silica nanoparticles as new radiotracer for biomedical applications: in vivo positron emission tomography imaging, biodistribution, and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of sealed 22Na phantoms for PET system QA/QC: uniformity and stability evaluation | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Application of JT001 Sodium in Organoid Models of Viral Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organoid technology has emerged as a powerful tool in infectious disease research, providing a physiologically relevant in vitro platform that bridges the gap between traditional 2D cell cultures and animal models.[1][2] These three-dimensional, self-organizing structures derived from stem cells mimic the cellular composition and micro-anatomy of native organs, making them invaluable for studying host-pathogen interactions and for screening novel antiviral therapeutics.[2][3] This document provides detailed application notes and protocols for the evaluation of JT001 sodium, a novel antiviral agent, in organoid models of viral infection, with a primary focus on SARS-CoV-2.
JT001 (also known as VV116) is a prodrug of a nucleoside analog and a deuterated form of remdesivir.[4] It is designed to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[5] Clinical studies have suggested its efficacy and safety in the treatment of COVID-19.[4] Organoid models offer a robust preclinical system to further investigate its mechanism of action, efficacy against different viral variants, and potential for host-specific responses.[6]
Application Notes
Rationale for Using Organoid Models
-
Physiological Relevance: Organoids recapitulate the cellular diversity and architecture of their organs of origin, such as the presence of ciliated cells, goblet cells, and alveolar type II cells in lung organoids, which are primary targets for respiratory viruses like SARS-CoV-2.[1][3]
-
Modeling Viral Tropism: Organoid models have been successfully used to study the tropism of various viruses, including SARS-CoV-2, influenza viruses, and noroviruses, by identifying the specific cell types that are susceptible to infection.[1][3]
-
Drug Screening Platform: The ability to generate and maintain organoids in a high-throughput format makes them an ideal platform for screening antiviral compounds like this compound.[3][7][8]
-
Patient-Specific Responses: Organoids can be derived from patient-specific induced pluripotent stem cells (iPSCs), offering the potential to study individualized responses to both viral infection and antiviral treatment.[6]
This compound: Mechanism of Action
JT001 is a prodrug that is metabolized intracellularly into its active triphosphate form. This active metabolite acts as a nucleoside analog, competing with natural nucleotides for incorporation into the nascent viral RNA chain by the RNA-dependent RNA polymerase (RdRp). Once incorporated, it leads to delayed chain termination, thereby inhibiting viral replication.
Caption: Mechanism of action of this compound.
Key Considerations for Experimental Design
-
Organoid Type: Select an organoid model relevant to the virus being studied. For respiratory viruses like SARS-CoV-2, lung organoids (airway or alveolar) are appropriate.[3] For enteric viruses, intestinal organoids are the model of choice.[1]
-
Infection Method: The route of infection should mimic the natural route as closely as possible. For viruses that infect via the apical surface of epithelial cells, microinjection into the organoid lumen or the use of 2D monolayer cultures derived from organoids is recommended.[6] Basolateral infections can be performed in 3D cultures or on Transwell inserts.[6]
-
Dosage and Timing: Determine the optimal concentration of this compound and the timing of administration (pre-infection, post-infection) through dose-response studies.
-
Readouts: A variety of endpoints can be used to assess antiviral efficacy, including viral titer quantification (plaque assay, TCID50, qPCR), immunofluorescence staining for viral proteins, and cell viability assays.
Experimental Protocols
Protocol 1: Generation and Culture of Human Lung Organoids
This protocol is a generalized procedure and may require optimization based on the specific cell source and laboratory conditions.
Materials:
-
Human pluripotent stem cells (hPSCs) or primary lung tissue
-
Matrigel®
-
Organoid culture medium (specific formulation depends on the cell source)
-
Growth factors (e.g., FGF10, CHIR99021)
-
48-well culture plates
Procedure:
-
Initiation of Organoid Culture:
-
From hPSCs: Differentiate hPSCs towards definitive endoderm and then anterior foregut endoderm. Embed spheroids in Matrigel®.
-
From primary tissue: Digest minced lung tissue to obtain a single-cell suspension. Embed cells in Matrigel®.
-
-
Matrigel® Plating: Pipette 20 µL of the cell-Matrigel® suspension into the center of each well of a pre-warmed 48-well plate.[9]
-
Solidification: Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.[9]
-
Media Addition: Carefully add 250 µL of pre-warmed organoid culture medium to each well.[9]
-
Culture and Maintenance: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days. Organoids should be ready for experiments in 2-4 weeks.
Protocol 2: Viral Infection of Lung Organoids
Materials:
-
Mature lung organoids
-
Viral stock (e.g., SARS-CoV-2) of known titer
-
Basal medium (without growth factors)
-
Microinjection apparatus (optional)
Procedure:
-
Organoid Preparation: Gently aspirate the culture medium from the organoid-containing wells.
-
Inoculation:
-
Microinjection (Apical Infection): Using a microinjection needle, inject a small volume (1-2 µL) of the viral suspension directly into the lumen of each organoid.
-
Direct Addition (Basolateral Infection): Add the viral suspension diluted in basal medium directly to the well, incubating for 2-4 hours to allow for viral entry.
-
-
Incubation: Incubate the infected organoids at 37°C for the desired infection period (e.g., 24, 48, 72 hours).
-
Washing: After the incubation period, wash the organoids three times with basal medium to remove unbound virus.
-
Culture: Add fresh organoid culture medium and continue to culture for the duration of the experiment.
Protocol 3: this compound Treatment and Efficacy Assessment
Materials:
-
Infected lung organoids
-
This compound stock solution
-
Reagents for downstream analysis (qPCR, antibodies for immunofluorescence, etc.)
Procedure:
-
Drug Treatment:
-
Prophylactic: Add this compound at various concentrations to the culture medium 24 hours prior to viral infection.
-
Therapeutic: Add this compound at various concentrations to the culture medium at different time points post-infection (e.g., 2, 8, 24 hours).
-
-
Sample Collection: At designated time points post-infection (e.g., 24, 48, 72 hours), collect both the organoids and the culture supernatant.
-
Efficacy Assessment:
-
Viral Titer: Quantify the amount of infectious virus in the culture supernatant using a plaque assay or TCID50 assay.
-
Viral RNA Quantification: Extract RNA from the organoids and quantify viral RNA levels using RT-qPCR.
-
Immunofluorescence Staining: Fix and stain the organoids for viral proteins (e.g., Spike or Nucleocapsid for SARS-CoV-2) and cellular markers to visualize the extent of infection and identify infected cell types.
-
Cell Viability: Assess the cytopathic effect of the virus and the potential toxicity of the drug using assays such as CellTiter-Glo®.
-
Caption: Experimental workflow for evaluating this compound in organoids.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on Viral Titer in Lung Organoids
| This compound (µM) | Viral Titer (PFU/mL) at 48h post-infection | % Inhibition |
| 0 (Vehicle Control) | [Insert Value] | 0% |
| 0.1 | [Insert Value] | [Calculate] |
| 1 | [Insert Value] | [Calculate] |
| 10 | [Insert Value] | [Calculate] |
| 100 | [Insert Value] | [Calculate] |
Table 2: Effect of this compound on Viral RNA Replication in Lung Organoids
| Treatment Condition | Viral RNA (copies/µg total RNA) at 48h post-infection | Fold Change vs. Infected Control |
| Mock Infected | [Insert Value] | - |
| Infected + Vehicle | [Insert Value] | 1 |
| Infected + JT001 (10 µM) - Prophylactic | [Insert Value] | [Calculate] |
| Infected + JT001 (10 µM) - Therapeutic (2h post) | [Insert Value] | [Calculate] |
Signaling Pathways
The primary antiviral mechanism of this compound is the direct inhibition of viral RNA synthesis. However, viral infection also triggers host innate immune responses, such as the type I interferon (IFN) pathway. High salt concentrations have been shown to promote IFN-β production.[10] While not directly related to JT001's primary mechanism, understanding the host response is crucial.
Caption: Host innate immune signaling pathway in response to viral infection.
Conclusion
Organoid models provide a sophisticated and physiologically relevant platform for the preclinical evaluation of antiviral drugs like this compound. The protocols and application notes provided herein offer a framework for researchers to investigate the efficacy and mechanism of action of JT001 against various viral pathogens in a human-like system. This approach can accelerate the development of novel antiviral therapies and contribute to a deeper understanding of viral pathogenesis.
References
- 1. 3D Human Organoids: The Next “Viral” Model for the Molecular Basis of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organoids: A New Model for SARS-CoV-2 Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoids: physiologically relevant ex vivo models for viral disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. huborganoids.nl [huborganoids.nl]
- 7. Frontiers | Harness Organoid Models for Virological Studies in Animals: A Cross-Species Perspective [frontiersin.org]
- 8. Human Organoids as a Promising Platform for Fighting COVID-19 [ijbs.com]
- 9. Video: A Protocol for Lentiviral Transduction and Downstream Analysis of Intestinal Organoids [jove.com]
- 10. Elevated sodium chloride drives type I interferon signaling in macrophages and increases antiviral resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing JT001 sodium solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of JT001 sodium for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For this compound, the recommended starting solvent is sterile, purified water. As a sodium salt, JT001 is designed for enhanced aqueous solubility. However, if you encounter solubility issues, high-purity, anhydrous DMSO can be used as an alternative.[1] It is crucial to use anhydrous DMSO as it is highly hygroscopic, and absorbed moisture can negatively impact the solubility of certain compounds.[1]
Q2: My this compound is not dissolving completely in water. What steps can I take?
A2: If you are experiencing incomplete dissolution in water, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution in a water bath at a controlled temperature (e.g., 37°C) to aid dissolution.[1]
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can help break down aggregates and improve solubilization.[1]
-
pH Adjustment: The solubility of salt forms of compounds can be pH-dependent.[2][3] For acidic compounds like the parent molecule of JT001, increasing the pH slightly with a dilute base (e.g., 0.1 N NaOH) can improve solubility. However, always consider the pH stability of JT001 and the requirements of your specific assay.
-
Prepare a More Dilute Stock Solution: The intended concentration may be above the solubility limit of this compound in water. Try preparing a more dilute stock solution and adjust your experimental dilutions accordingly.[1]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This common issue is known as "salting out" or precipitation due to a rapid change in solvent polarity.[1] To mitigate this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first to a lower concentration before the final dilution into the aqueous buffer or cell culture medium.[1] This gradual dilution minimizes the "salting out" effect and helps to keep the compound in solution.[1] Ensure the final concentration of DMSO in your assay is as low as possible (typically ≤ 0.1%) and consistent across all treatments, including a vehicle control.[1]
Q4: What is the maximum recommended storage time and temperature for this compound stock solutions?
A4: Concentrated stock solutions are generally more stable than working solutions.[4][5] For aqueous stock solutions of this compound, it is recommended to store them at -20°C or -80°C for long-term storage (weeks to months). For short-term storage (days), 2-8°C is acceptable. Stock solutions in anhydrous DMSO can also be stored at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in water. | Concentration exceeds solubility limit. | Prepare a more dilute stock solution. |
| Insufficient agitation or temperature. | Gently warm the solution to 37°C and/or use a bath sonicator.[1] | |
| pH of the water is not optimal for solubility. | Adjust the pH slightly with a dilute base (e.g., 0.1 N NaOH), ensuring compatibility with your assay. | |
| Compound dissolves in DMSO but precipitates in aqueous media. | "Salting out" due to rapid solvent polarity change. | Perform serial dilutions of the DMSO stock in DMSO to a lower concentration before the final dilution into the aqueous medium.[1] |
| Final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient to maintain solubility while remaining non-toxic to cells (typically ≤ 0.1%).[1] | |
| Inconsistent results between experiments. | Inaccurate stock solution concentration. | Use a calibrated balance and volumetric flasks for preparing stock solutions.[6] |
| Degradation of this compound in stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C. | |
| Variability in this compound solid form (e.g., amorphous vs. crystalline). | Be aware that different solid-state forms can have different solubilities.[7][8] Ensure consistent lot usage or pre-dissolution handling. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound (solid powder)
-
Sterile, purified water (e.g., Milli-Q or equivalent)
-
Calibrated analytical balance
-
Volumetric flask (Class A)[6]
-
Sterile conical tubes or vials for aliquoting
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass of this compound ( g/mol ) * Volume (L)).
-
Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance.[6]
-
Dissolution: Transfer the weighed powder to a volumetric flask. Add approximately 70-80% of the final volume of sterile, purified water.
-
Solubilization: Mix by inverting the flask. If the compound does not dissolve completely, you can use a water bath set to 37°C or a bath sonicator for short periods.
-
Final Volume Adjustment: Once the solid is completely dissolved, add sterile, purified water to the final volume mark on the volumetric flask.
-
Mixing: Invert the flask several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Serial Dilution of DMSO Stock for Introduction into Aqueous Media
Materials:
-
10 mM this compound stock solution in anhydrous DMSO
-
Anhydrous DMSO
-
Aqueous assay medium (e.g., cell culture medium, buffer)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Initial Dilution in DMSO: Prepare an intermediate dilution of your 10 mM this compound stock in DMSO. For example, to achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you can first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Second Dilution in DMSO: Further dilute the 1 mM intermediate stock 1:10 in DMSO to obtain a 100 µM solution.
-
Final Dilution in Aqueous Medium: Add 1 µL of the 100 µM this compound in DMSO to 99 µL of your aqueous assay medium. This will result in a final this compound concentration of 1 µM and a final DMSO concentration of 1%. Adjust volumes as needed for your desired final concentrations, ensuring the final DMSO concentration is non-toxic to your system.
-
Mixing: Gently mix the final solution immediately after adding the DMSO stock to the aqueous medium.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting precipitation of DMSO stocks.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpdft.com [rjpdft.com]
- 3. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. ziath.com [ziath.com]
Technical Support Center: Optimizing Oral Dosing of VV116 in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the oral antiviral agent VV116. The focus is to address challenges that may arise during in vivo experiments in animal models, which might be misinterpreted as poor oral bioavailability.
Clarification on the Oral Bioavailability of VV116
It is important to note that VV116 was specifically designed as a prodrug to achieve high oral bioavailability, overcoming the limitations of its parent nucleoside analog.[1][2][3] The parent compound, a deuterated derivative of GS-441524 (termed X1), exhibited low oral bioavailability (F = 21.7% in rats) due to poor water and lipid solubility.[1] Through the strategic addition of three isobutyrate ester groups, VV116 was developed. This tri-isobutyrate ester prodrug demonstrates significantly improved oral absorption.[1][3] Preclinical studies have reported high oral bioavailability (F) values of approximately 80% in rats, 90% in dogs, and even over 100% in mice.[1][4] Therefore, issues encountered in animal studies are more likely to stem from experimental procedures rather than the intrinsic properties of the compound.
Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues during in vivo pharmacokinetic studies of VV116 that may lead to unexpectedly low or variable plasma concentrations of the active metabolite, 116-N1 (also referred to as X1).
Question: We are observing significantly lower than expected plasma concentrations of the active metabolite (116-N1/X1) after oral administration of VV116 to our animal models. What could be the cause?
Answer: Several factors in the experimental protocol can lead to this observation. Here is a step-by-step troubleshooting approach:
-
VV116 Formulation and Administration:
-
Vehicle Selection: Is the vehicle appropriate for VV116? While VV116 is a hydrobromide salt with improved properties, ensuring complete dissolution or a stable, homogenous suspension is critical for consistent dosing.[1] For preclinical studies, appropriate formulation vehicles should be selected based on solubility and tolerability in the specific animal model.
-
Dose Preparation: Was the dosing solution/suspension prepared correctly? Inaccurate weighing, incomplete solubilization, or non-homogenous suspension can lead to incorrect dosing. It is advisable to prepare fresh dosing formulations for each experiment and ensure homogeneity before each administration.
-
Administration Technique: Was the oral gavage performed correctly? Improper technique can lead to incomplete dosing or administration into the lungs instead of the stomach. Ensure that personnel are well-trained in the gavage technique for the specific animal species. The volume of administration should also be appropriate for the animal's size.
-
-
Blood Sampling and Processing:
-
Sampling Times: Are your blood sampling time points appropriate to capture the Cmax? VV116 is rapidly absorbed and converted to its active metabolite, 116-N1.[4][5] The time to maximum plasma concentration (Tmax) for the active metabolite is typically short, often within 0.25 to 2.5 hours post-administration.[2][4][6] Missing these early time points can lead to an underestimation of the peak concentration.
-
Sample Handling and Stability: Is the active metabolite stable in the collected blood samples? The ester groups of VV116 are designed to be hydrolyzed by esterases.[4] It is crucial to process blood samples quickly, including the addition of appropriate anticoagulants and inhibitors of esterase activity if necessary, and to store plasma at an appropriate temperature (e.g., -80°C) until analysis to prevent degradation.
-
-
Bioanalytical Method:
-
Method Validation: Has your bioanalytical method (e.g., LC-MS/MS) been properly validated for the quantification of 116-N1 in the plasma matrix of your animal model? Issues with sensitivity, linearity, accuracy, precision, or matrix effects can lead to erroneous results.
-
Parent Prodrug vs. Metabolite: Are you measuring the correct analyte? After oral administration, VV116 itself is often not detected in plasma, as it is rapidly and almost completely converted to the active metabolite 116-N1.[4][5] Your analytical method should be targeted to detect and quantify 116-N1.
-
Question: We are observing high inter-animal variability in the plasma concentrations of 116-N1. What are the potential reasons?
Answer: High variability in pharmacokinetic data is a common challenge in animal studies. Potential causes include:
-
Inconsistent Dosing: As mentioned above, issues with the formulation's homogeneity or the administration technique can be a significant source of variability.
-
Physiological State of Animals:
-
Fasted vs. Fed State: Was the feeding status of the animals controlled? The presence of food in the stomach can alter gastric emptying time and the rate and extent of drug absorption. While a study in healthy human subjects showed that a standard meal had no significant effect on the Cmax and AUC of VV116, this may differ between species.[3][7]
-
Underlying Health Status: Are the animals healthy? Underlying disease in disease models can affect gastrointestinal function, blood flow, and drug metabolism, leading to higher variability.
-
-
Genetic Variability: The expression and activity of drug transporters and metabolizing enzymes (like esterases) can vary between individual animals, even within the same strain, which can contribute to pharmacokinetic variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which the prodrug strategy enhances the oral bioavailability of VV116?
A1: The parent molecule of VV116 is a nucleoside analog with poor solubility, which limits its ability to be absorbed from the gastrointestinal tract.[1] The addition of three isobutyrate ester groups in VV116 increases its lipophilicity. This modification improves its permeability across the intestinal membrane. Once absorbed, these ester groups are rapidly cleaved by ubiquitous esterase enzymes in the body to release the active parent nucleoside, 116-N1, into the systemic circulation.[3][4][5]
Q2: How is VV116 metabolized after oral administration?
A2: Following oral administration, VV116 is almost completely and rapidly hydrolyzed into its active metabolite, 116-N1 (the deuterated parent nucleoside).[5] This is the primary metabolic step regarding the prodrug's activation. 116-N1 is then further metabolized through pathways including oxidative deamination, oxidation, and removal of the cyano group, followed by conjugation reactions.[5] The parent prodrug, VV116, is generally not detected in plasma.[4]
Q3: What animal models have been used for the pharmacokinetic evaluation of VV116?
A3: The oral pharmacokinetics of VV116 have been characterized in several animal species, including rats, mice, and dogs.[1][4] These studies were crucial in establishing its high oral bioavailability and favorable pharmacokinetic profile before advancing to human clinical trials.
Q4: Does deuteration of the parent molecule affect the bioavailability of VV116?
A4: The deuteration at the C7 position of the pyrrolotriazine base was intended to confer potential pharmacokinetic benefits, possibly by slowing down certain metabolic pathways and improving metabolic stability.[1][2] This modification, in conjunction with the prodrug strategy, contributes to the overall favorable pharmacokinetic profile of VV116.[4]
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of the active metabolite 116-N1 (X1) following oral administration of VV116 in different animal models.
Table 1: Pharmacokinetic Parameters of 116-N1 (X1) in Rats and Dogs
| Species | Dose of VV116 | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Rat (SD) | 10.0 mg/kg X1 equivalent | ~0.5 | ~4000 | ~7000 | ~80% | [1][8] |
| Dog (Beagle) | Not Specified | Not Specified | Not Specified | Not Specified | ~90% | [1][4] |
Table 2: Pharmacokinetic Parameters of 116-N1 (X1) in Mice
| Species | Dose of VV116 | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Reference |
| Mouse (ICR) | 25 mg/kg | ~0.5 | 5360 | Not Specified | 110.2% | [4] |
| Mouse (Balb/c) | 50 mg/kg | 0.25 | 10700 ± 100 | 19484 ± 1109 | Not Specified | [2] |
| Mouse (Balb/c) | 100 mg/kg | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: The high bioavailability value (>100%) in mice could be attributed to factors such as differences in first-pass metabolism compared to the intravenous reference group.
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study of VV116 in Rats
-
Animal Model: Male Sprague-Dawley (SD) rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Formulation: Prepare a fresh formulation of VV116 in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at the desired concentration. Ensure the formulation is a homogenous solution or suspension.
-
Dosing: Administer a single oral dose of the VV116 formulation via gavage at a volume of 10 mL/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2EDTA) at the following time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma samples to clean tubes and store them at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the active metabolite 116-N1 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
Caption: Metabolic activation pathway of VV116.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
Caption: Troubleshooting flowchart for unexpected pharmacokinetic results.
References
- 1. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral remdesivir derivative VV116 is a potent inhibitor of respiratory syncytial virus with efficacy in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug VV116 using UHPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Reduce Off-Target Effects of Kinase Inhibitors
Disclaimer: The following information is provided for research purposes only and focuses on strategies to identify and mitigate off-target effects of kinase inhibitors. The compound "JT001 sodium" (VV116) is an antiviral agent, a prodrug of a nucleoside analog that targets viral RNA-dependent RNA polymerase, and is not a kinase inhibitor.[1] The principles and protocols described below are general to kinase inhibitor development and are not specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of off-target activity for kinase inhibitors?
A1: Off-target activity of kinase inhibitors often arises from the conserved nature of the ATP-binding pocket across the human kinome. Many inhibitors are designed to compete with ATP, and the structural similarity of this binding site among different kinases can lead to unintended binding.[2][3]
Q2: How can I determine if my kinase inhibitor has significant off-target effects?
A2: Several methods can be employed to assess the selectivity of a kinase inhibitor:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of kinases to identify unintended targets.[4]
-
Phenotypic Screening: Comparing the observed cellular phenotype with the known consequences of inhibiting the target kinase can reveal discrepancies that may suggest off-target effects.[4]
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target kinase should reverse the on-target effects but not the off-target effects.[2][4]
-
Western Blotting: Analyzing the phosphorylation status of downstream targets of your kinase of interest, as well as key proteins in related pathways, can reveal unexpected changes indicative of off-target activity.[4]
Q3: What are the primary medicinal chemistry strategies to enhance the selectivity of a kinase inhibitor?
A3: Medicinal chemistry offers several approaches to improve inhibitor selectivity:
-
Structure-Based Drug Design (SBDD): Utilizing the crystal structure of the target kinase allows for the design of modifications that exploit unique features of the target's active site not present in off-target kinases.[2]
-
Targeting Inactive Kinase Conformations: Designing inhibitors that bind to the less conserved "DFG-out" inactive conformation of a kinase can significantly improve selectivity.[2]
-
Covalent Inhibition: Introducing a reactive group that forms a covalent bond with a non-conserved cysteine residue near the active site can lead to highly selective and potent inhibition.[2]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity are observed at effective concentrations of my inhibitor.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[4]2. Test inhibitors with different chemical scaffolds targeting the same kinase.[4] | 1. Identification of unintended kinase targets that may be responsible for the toxicity.[4]2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[4] |
| Inappropriate dosage | 1. Conduct a dose-response curve to identify the lowest effective concentration.[4]2. Consider dose interruption or reduction in your experimental design.[4] | 1. Reduced cytotoxicity while maintaining the desired on-target effect.[4]2. Minimized off-target binding by using a lower inhibitor concentration.[4] |
| Compound solubility issues | 1. Verify the solubility of your inhibitor in the cell culture media.[4]2. Use a vehicle control to ensure the solvent is not causing toxicity.[4] | Prevention of compound precipitation, which can lead to non-specific effects and cytotoxicity.[4] |
Issue 2: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of compensatory signaling pathways | 1. Use Western blotting to probe for the activation of known compensatory pathways.[4]2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[4] | 1. A clearer understanding of the cellular response to your inhibitor.[4]2. More consistent and interpretable results.[4] |
| Inhibitor instability | Check the stability of your inhibitor under your experimental conditions (e.g., in media at 37°C).[4] | Confirmation that the inhibitor remains active throughout the experiment, ensuring consistent results. |
| Off-target effects | 1. Perform kinome profiling to identify unintended targets.[4]2. Conduct rescue experiments with a drug-resistant mutant of the intended target.[2][4] | 1. A comprehensive list of off-target kinases.2. Differentiation between on-target and off-target driven phenotypes. |
Experimental Protocols
In Vitro Kinase Profiling
Objective: To determine the selectivity of a kinase inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.[4]
-
Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.[4]
-
Data Analysis: The results are usually expressed as the percentage of inhibition at a given concentration or as IC50/Kd values for each kinase.
Data Presentation:
| Kinase | % Inhibition @ 1µM | IC50 (nM) |
| Target Kinase A | 98 | 10 |
| Off-Target Kinase B | 85 | 150 |
| Off-Target Kinase C | 52 | 800 |
| Off-Target Kinase D | 12 | >10,000 |
Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm that the inhibitor binds to its intended target within a cellular context.
Materials:
-
Cells expressing the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ tracer (a fluorescent ligand for the target kinase)
-
Test inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well or 384-well assay plates
-
Luminometer capable of measuring filtered luminescence (450 nm and 600 nm)[2]
Procedure:
-
Cell Plating: Seed the cells expressing the NanoLuc®-fused kinase into the assay plate and incubate overnight.[2]
-
Tracer and Inhibitor Addition: Prepare dilutions of the test inhibitor in Opti-MEM®. Add the NanoBRET™ tracer and the test inhibitor to the cells. Include a no-inhibitor control.[2]
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for the optimized equilibration time (e.g., 2 hours).[2]
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.[2]
-
Luminescence Measurement: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®, ~450 nm) and acceptor (tracer, ~600 nm) emission signals.[2]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[2]
Visualizations
Caption: Iterative workflow for kinase inhibitor selectivity profiling and optimization.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: JT001 Sodium Chemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of JT001 sodium chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical reaction for the synthesis of JT001?
A1: The synthesis of JT001 is achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the starting alcohol, (R)-3-phenyl-1-propanol (JT-Precursor-A), by sodium hydride (NaH) to form a sodium alkoxide intermediate. This intermediate then undergoes a nucleophilic substitution reaction with 2-chloropyrimidine (B141910) (JT-Precursor-B) to yield the final product, JT001.
Q2: What are the most critical factors affecting the yield of JT001?
A2: The most critical factors influencing the yield of JT001 are the purity of reactants and solvents, the exclusion of moisture from the reaction environment, the reaction temperature, and the reaction time. Incomplete deprotonation, side reactions, and degradation of the product can all lead to lower yields.
Q3: How can I minimize side reactions during the synthesis of JT001?
A3: To minimize side reactions, it is crucial to maintain an inert atmosphere (e.g., using argon or nitrogen gas) to prevent oxidation and reactions with atmospheric moisture. Controlling the temperature is also vital, as higher temperatures can promote elimination side reactions, especially with secondary or tertiary alkyl halides (though not the primary concern with 2-chloropyrimidine). The slow, dropwise addition of 2-chloropyrimidine to the sodium alkoxide solution can also help to control the reaction rate and minimize the formation of byproducts.
Q4: What is the recommended purification method for JT001?
A4: The recommended purification method for JT001 is flash column chromatography on silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane (B92381):ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate), is typically effective in separating JT001 from unreacted starting materials and byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive sodium hydride | Use fresh, unopened sodium hydride or test the activity of the current batch. |
| Wet solvent or glassware | Ensure all glassware is oven-dried before use and use anhydrous solvents. | |
| Low reaction temperature | Ensure the reaction is maintained at the optimal temperature for alkoxide formation and the subsequent substitution reaction. | |
| Presence of Unreacted Starting Material | Insufficient sodium hydride | Use a slight excess of sodium hydride (1.1 to 1.2 equivalents) to ensure complete deprotonation. |
| Short reaction time | Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of Multiple Byproducts | Reaction temperature is too high | Maintain the recommended reaction temperature to avoid side reactions like elimination or decomposition. |
| Presence of oxygen | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficulty in Purifying JT001 | Inappropriate solvent system for chromatography | Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. |
| Co-eluting impurities | Consider alternative purification techniques such as recrystallization or preparative HPLC. |
Experimental Protocols
Protocol 1: Synthesis of JT001
-
Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Assemble the reaction apparatus under a stream of dry nitrogen or argon gas.
-
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane wash each time under an inert atmosphere.
-
Add 100 mL of anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
-
Alkoxide Formation:
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of (R)-3-phenyl-1-propanol (1.0 eq) in 20 mL of anhydrous THF to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.
-
-
Nucleophilic Substitution:
-
Cool the reaction mixture back down to 0°C.
-
Add a solution of 2-chloropyrimidine (1.0 eq) in 20 mL of anhydrous THF dropwise over 30 minutes.
-
Once the addition is complete, allow the reaction to slowly warm to room temperature and then heat to 50°C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).
-
-
Workup and Purification:
-
Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow addition of 10 mL of saturated aqueous ammonium (B1175870) chloride solution.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Data Presentation
Table 1: Effect of Solvent on the Yield of JT001
| Solvent | Dielectric Constant | Boiling Point (°C) | Average Yield (%) |
| Tetrahydrofuran (THF) | 7.6 | 66 | 85 |
| 1,4-Dioxane | 2.2 | 101 | 78 |
| Dimethylformamide (DMF) | 36.7 | 153 | 92 |
| Acetonitrile (ACN) | 37.5 | 82 | 75 |
Table 2: Effect of Temperature on the Yield of JT001
| Temperature (°C) | Reaction Time (h) | Average Yield (%) |
| 25 (Room Temp) | 12 | 65 |
| 50 | 6 | 85 |
| 75 | 4 | 82 (with minor byproducts) |
| 100 | 2 | 70 (with significant byproducts) |
Visualizations
Caption: Reaction mechanism for the synthesis of JT001.
Caption: Experimental workflow for JT001 synthesis.
Caption: Troubleshooting decision tree for low yield.
Addressing batch-to-batch variability of JT001 sodium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of JT001 sodium.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based assays with different batches of this compound. What could be the underlying cause?
A1: Batch-to-batch variability is a known challenge in drug development and can arise from minor differences in the manufacturing process.[1][2] For this compound, this can manifest as variations in physicochemical properties such as particle size, surface area, and crystal polymorphism. These subtle differences can impact dissolution rates and, consequently, the effective concentration in your assays, leading to inconsistent biological responses. We recommend performing characterization studies on each new batch to ensure consistency.
Q2: What are the critical quality attributes (CQAs) of this compound that we should monitor to minimize variability?
A2: To ensure reproducible results, we recommend monitoring the following CQAs for each batch of this compound:
-
Purity: Assessed by High-Performance Liquid Chromatography (HPLC).
-
Polymorphic Form: Determined by X-Ray Powder Diffraction (XRPD).
-
Particle Size Distribution: Measured by Laser Diffraction.
-
Dissolution Rate: Assessed using a standardized dissolution protocol.
-
Residual Solvents: Quantified by Gas Chromatography (GC).
Q3: How can we compare the bioequivalence of two different batches of this compound?
A3: Pharmacokinetic (PK) studies are the gold standard for assessing bioequivalence.[2] A crossover study design in a relevant animal model is recommended to compare the absorption, distribution, metabolism, and excretion (ADME) profiles of different batches. Key PK parameters to compare include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). Significant differences in these parameters may indicate batch-to-batch variability affecting in vivo performance.[2]
Troubleshooting Guides
Issue 1: Inconsistent In Vitro Potency (IC50) Values
You may observe that different batches of this compound exhibit varying IC50 values in your cell-based assays. This can be a significant source of experimental noise and can compromise the reliability of your data.
This protocol helps determine if differences in dissolution rates are contributing to inconsistent assay results.
-
Preparation of Dissolution Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4, mimicking physiological conditions.
-
Sample Preparation: Accurately weigh equivalent amounts of each this compound batch.
-
Dissolution Apparatus: Use a USP Apparatus 2 (paddle apparatus) at a constant temperature of 37°C and a paddle speed of 50 RPM.
-
Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analysis: Analyze the concentration of dissolved this compound in each sample using a validated HPLC method.
-
Data Comparison: Plot the percentage of dissolved drug against time for each batch to compare their dissolution profiles.
| Batch ID | Purity (HPLC, %) | D50 Particle Size (µm) | Dissolution at 30 min (%) |
| JT001-A | 99.8 | 10.2 | 85 |
| JT001-B | 99.7 | 15.8 | 65 |
| JT001-C | 99.9 | 9.9 | 88 |
This is example data and does not reflect actual product specifications.
Issue 2: Altered Cellular Signaling Response
You may find that different batches of this compound, even at seemingly equivalent concentrations, elicit different downstream signaling responses. This could be due to the presence of impurities or variations in the active pharmaceutical ingredient (API) that affect target engagement.
This compound is hypothesized to be a modulator of an ion channel, leading to downstream effects on intracellular calcium levels and subsequent activation of transcription factors.
-
Confirm Target Engagement: Utilize a target engagement assay, such as a radioligand binding assay or a cellular thermal shift assay (CETSA), to confirm that each batch binds to the intended target with similar affinity.
-
Assess Downstream Signaling: Use techniques like Western blotting or qPCR to quantify the levels of key downstream markers (e.g., phosphorylated kinases, target gene expression) upon treatment with different batches.
-
Impurity Profiling: If significant differences in signaling are observed despite similar target engagement, perform impurity profiling using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any potential bioactive impurities.
-
Cell Treatment: Treat cells with equivalent concentrations of each this compound batch for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for a phosphorylated downstream kinase, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
-
Normalization: Normalize the signal of the phosphorylated kinase to a loading control (e.g., GAPDH or β-actin).
| Batch ID | Target Engagement (Kd, nM) | Phospho-Kinase Level (Fold Change) |
| JT001-A | 15.2 | 4.5 |
| JT001-B | 14.8 | 2.1 |
| JT001-C | 15.5 | 4.7 |
This is example data and does not reflect actual product specifications.
By systematically applying these troubleshooting guides and analytical methods, researchers can identify the root causes of batch-to-batch variability and ensure the consistency and reliability of their experimental results with this compound.
References
Technical Support Center: Mitigating JT001 Sodium-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of sodium-induced cytotoxicity when working with the antiviral drug JT001 (also known as VV116) in cell lines.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve common problems encountered during in vitro experiments with JT001.
Issue 1: Unexpectedly High Cell Death Observed After JT001 Treatment
Possible Cause: The observed cytotoxicity might be related to the sodium salt formulation of the compound or high concentrations of sodium ions in the cell culture medium.
Troubleshooting Steps:
-
Review Compound Formulation:
-
Confirm if the JT001 used is a sodium salt.
-
If possible, acquire a non-sodium salt version of JT001 for comparison.
-
-
Analyze Media Composition:
-
Calculate the final sodium concentration in your culture medium after adding JT001.
-
Consider the basal sodium level in your medium (e.g., DMEM, RPMI-1640) and any additional sodium from supplements.
-
-
Perform Control Experiments:
-
Treat cells with equivalent molar concentrations of sodium chloride (NaCl) to determine if the sodium ion alone induces cytotoxicity.
-
Include a vehicle control (the solvent used to dissolve JT001) to rule out solvent-induced toxicity.
-
-
Optimize JT001 Concentration:
-
Perform a dose-response experiment with a wide range of JT001 concentrations to determine the IC50 (half-maximal inhibitory concentration) value.
-
Use the lowest effective concentration for your experiments to minimize off-target effects.
-
Experimental Workflow for Investigating High Cell Death
Technical Support Center: VV116 Preclinical Dosing Regimen Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting preclinical studies involving the oral antiviral agent VV116. The following guides and frequently asked questions (FAQs) are based on available preclinical data to facilitate the optimization of dosing regimens.
Troubleshooting Guides
Issue 1: Sub-optimal Efficacy in Mouse Models
Possible Cause & Troubleshooting Steps:
-
Inadequate Dosing: The administered dose may be insufficient to achieve therapeutic concentrations in the target tissues.
-
Poor Bioavailability: Although VV116 generally exhibits high oral bioavailability, experimental conditions can affect absorption.[1][3]
-
Recommendation: Ensure the formulation is appropriate for oral gavage in rodents. While food effect studies in humans showed no significant impact of a standard meal on Cmax and AUC, a high-fat meal slightly increased AUC.[4][5] For consistency in preclinical studies, it is advisable to administer VV116 under fasting conditions.
-
-
Timing of Intervention: The timing of the first dose relative to viral challenge is critical.
-
Recommendation: In preclinical models, treatment is often initiated shortly after viral inoculation. Evaluate the therapeutic window in your specific model to ensure the intervention is not administered too late.
-
Issue 2: Unexpected Toxicity or Adverse Events in Animal Models
Possible Cause & Troubleshooting Steps:
-
Exceeding Maximum Tolerated Dose (MTD): The administered dose may be approaching or exceeding the toxic threshold for the specific animal model.
-
Recommendation: Refer to the established safety data. The maximal tolerated single doses have been determined to be at least 2.0 g/kg in rats and 1.0 g/kg in Beagle dogs.[1] For repeated-dose studies, the No Observed Adverse Effect Levels (NOAELs) from 14-day studies were 200 mg/kg in rats and 30 mg/kg in dogs.[1] Ensure your dosing regimen remains below these levels.
-
-
Off-Target Effects: While VV116 has a favorable safety profile, high concentrations could potentially lead to off-target effects.[3][6]
-
Recommendation: Monitor animals for any clinical signs of toxicity. Preclinical toxicology studies noted potential effects on the eyes, thyroid, and gonads at higher doses.[4] If adverse events are observed, consider reducing the dose or adjusting the dosing frequency.
-
Frequently Asked Questions (FAQs)
Pharmacokinetics & Dosing
-
Q1: What is the mechanism of action of VV116?
-
A1: VV116 is an oral, deuterated, tri-isobutyrate ester prodrug of a remdesivir (B604916) analog.[4] After administration, it is rapidly metabolized to its parent nucleoside (referred to as 116-N1 or X1).[1][4][7] This active metabolite is then intracellularly phosphorylated to its nucleoside triphosphate form, which acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), thus preventing viral replication.[1][6][8]
-
-
Q2: What is the recommended starting dose for in vivo efficacy studies in mice?
-
Q3: What is the oral bioavailability of VV116 in preclinical models?
-
A3: VV116 has demonstrated high oral bioavailability in preclinical species, reaching approximately 80% in rats and 90% in dogs.[1]
-
-
Q4: How is VV116 metabolized, and what are the key metabolites?
Efficacy & Spectrum of Activity
-
Q5: What is the in vitro potency of VV116 against SARS-CoV-2 and its variants?
-
A5: VV116 has shown potent in vitro activity against various SARS-CoV-2 variants, including Alpha, Beta, Delta, and Omicron.[4][7] Its active form has an IC50 of 0.67 ± 0.24 μM for the viral RdRp.[1][8] The EC50 values against different viral strains in cell culture are generally in the sub-micromolar to low micromolar range.[7]
-
-
Q6: Does VV116 have activity against other viruses?
Safety & Toxicology
-
Q7: What are the known safety and toxicology findings for VV116 from preclinical studies?
-
A7: Preclinical safety evaluations have shown that VV116 is well-tolerated. The maximal tolerated single doses were at least 2.0 g/kg in rats and 1.0 g/kg in dogs.[1] In 14-day repeated-dose toxicity studies, the NOAELs were 200 mg/kg in rats and 30 mg/kg in dogs.[1] VV116 showed no mutagenicity in Ames and micronucleus tests.[1]
-
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetics of VV116's Active Metabolite (116-N1/X1)
| Species | Dose (Oral VV116) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| Mouse | 50 mg/kg | 10,700 ± 100 | 0.25 | 19,484 ± 1109 | - | [7] |
| Human | 25 - 800 mg (SAD) | Dose-proportional | 1.00 - 2.50 | Dose-proportional | 4.80 - 6.95 | [4][5] |
SAD: Single Ascending Dose
Table 2: Preclinical Safety and Toxicology of VV116
| Species | Study Type | Dose | Finding | Reference |
| Rat | Single Dose | ≥ 2.0 g/kg | Maximum Tolerated Dose | [1] |
| Beagle Dog | Single Dose | ≥ 1.0 g/kg | Maximum Tolerated Dose | [1] |
| Rat | 14-Day Repeated Dose | 200 mg/kg | No Observed Adverse Effect Level (NOAEL) | [1] |
| Beagle Dog | 14-Day Repeated Dose | 30 mg/kg | No Observed Adverse Effect Level (NOAEL) | [1] |
Table 3: In Vitro Efficacy of VV116
| Virus/Target | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 (Original) | Vero E6 | - | [7] |
| SARS-CoV-2 (Delta) | Vero E6 | 0.45 | [7] |
| SARS-CoV-2 (Omicron BA.1) | Vero E6 | 0.17 | [7] |
| SARS-CoV-2 (Omicron BA.5) | Vero E6 | 0.15 | [7] |
| HCoV-OC43 | - | - | [7] |
| HCoV-229E | - | - | [7] |
| Feline & Canine Coronaviruses | - | 0.665 - 0.847 | [2] |
| Respiratory Syncytial Virus (RSV) | A549 | 1.20 ± 0.32 | [11] |
| SARS-CoV-2 RdRp | - | IC50 = 0.67 ± 0.24 | [1][8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in hACE2-Transduced Mice
-
Animal Model: Utilize human ACE2 (hACE2) transduced mice, which are susceptible to SARS-CoV-2 infection.[1]
-
Viral Challenge: Anesthetize mice and intranasally inoculate with a predetermined infectious dose of SARS-CoV-2.
-
Drug Administration:
-
Prepare VV116 in a suitable vehicle for oral gavage.
-
Administer VV116 orally at doses of 25, 50, or 100 mg/kg, twice daily (BID).[1]
-
Include a vehicle-treated control group and potentially a positive control group (e.g., another antiviral agent).
-
Initiate treatment shortly after viral challenge.
-
-
Endpoint Analysis:
-
Euthanize mice at specified time points post-infection (e.g., day 2 and day 5).[1]
-
Harvest lung tissues for analysis.
-
Quantify viral load in the lungs using RT-qPCR for viral RNA copies and plaque assays for infectious virus titers.[1]
-
Pathological examination of lung tissue can also be performed to assess lung injury.[3]
-
Protocol 2: Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use Sprague-Dawley rats or other suitable rodent models.[1]
-
Drug Administration:
-
For oral PK, administer a single dose of VV116 via oral gavage.
-
For intravenous PK (to determine bioavailability), administer the active metabolite (X1) intravenously.[1]
-
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
-
Sample Processing: Process blood to obtain plasma and store frozen until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of the active metabolite (X1) in plasma.
-
Analyze plasma samples to determine the concentration-time profile.
-
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and T½. Oral bioavailability (F%) can be calculated by comparing the AUC from oral administration of VV116 to the AUC from intravenous administration of X1.[1]
Visualizations
Caption: Mechanism of action of VV116.
Caption: Workflow for in vivo preclinical efficacy studies.
References
- 1. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VV116 Versus PAXLOVID Phase III Registrational Trial for Early Treatment of Mild to Moderate COVID-19 in High Risk Patients Reaches Primary Endpoint - BioSpace [biospace.com]
- 4. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug VV116 using UHPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Analytical Methods for JT001 Metabolite Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of JT001 metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying JT001 and its metabolites?
A1: The most widely recommended method for the quantification of JT001 and its metabolites is Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] This technique offers high sensitivity and selectivity, which is crucial for distinguishing between the parent drug and its various metabolic products, especially in complex biological matrices.[1][2][4] For targeted quantification, Triple Quadrupole Mass Spectrometry (QQQ-MS) is often preferred due to its excellent sensitivity and selectivity.[3]
Q2: Why am I observing poor peak shapes (e.g., fronting, tailing, or splitting) for my JT001 metabolite peaks?
A2: Poor peak shape can arise from several factors including issues with the analytical column, mobile phase composition, or sample preparation.[5][6] Column overload, contamination, or degradation are common culprits.[5] Additionally, the pH of the mobile phase can significantly impact the peak shape of ionizable compounds like many drug metabolites.[7] Improper sample injection techniques or issues with the ion source can also contribute to distorted peaks.[5]
Q3: What are matrix effects, and how can they impact the quantification of JT001 metabolites?
A3: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[8][9][10] This can lead to ion suppression or enhancement, resulting in inaccurate quantification of JT001 metabolites.[4][9][10] The composition of the biological matrix (e.g., plasma, urine) can significantly influence the extent of these effects.[8][10]
Q4: How can I minimize or correct for matrix effects in my JT001 metabolite assay?
A4: Several strategies can be employed to mitigate matrix effects. These include optimizing sample preparation to remove interfering matrix components, improving chromatographic separation to resolve the analyte from matrix interferences, and using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte.[4][8][11] The use of SIL-IS is considered the gold standard for correcting matrix effects as it experiences similar ionization suppression or enhancement as the analyte.[4][12]
Q5: What type of internal standard is best for JT001 metabolite quantification?
A5: A stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of the JT001 metabolite is the ideal internal standard.[11][12] These standards have nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation, chromatography, and ionization, thus providing the most accurate correction for experimental variability.[11][12][13] If a SIL-IS is unavailable, a structural analog can be used, but it may not correct for all sources of variability as effectively.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of JT001 metabolites.
Issue 1: Low Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | Ensure proper sample collection, handling, and storage on ice or at -80°C. Minimize freeze-thaw cycles.[14][15] | Preservation of metabolite integrity and improved signal. |
| Inefficient Extraction | Optimize the extraction solvent and protocol. A protein precipitation followed by solid-phase extraction (SPE) is often effective.[16][17] | Increased recovery of JT001 metabolites from the biological matrix. |
| Suboptimal MS Parameters | Tune the mass spectrometer specifically for the JT001 metabolite precursor and product ions. Optimize collision energy and other source parameters. | Enhanced signal intensity and sensitivity. |
| Incorrect Mobile Phase | Ensure the mobile phase pH is appropriate for the ionization of the JT001 metabolite.[7] Use high-purity, LC-MS grade solvents and additives.[5] | Improved peak shape and signal intensity. |
Issue 2: High Variability in Quantitative Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | Use standardized and validated protocols for sample preparation.[14] Ensure accurate and consistent pipetting. | Reduced variability between replicate samples. |
| Matrix Effects | Incorporate a stable isotope-labeled internal standard (SIL-IS) for each JT001 metabolite being quantified.[4][11][12] | Correction for sample-to-sample variations in ionization efficiency. |
| Instrument Instability | Perform regular system suitability tests to monitor instrument performance.[5] Check for fluctuations in LC pressure and MS signal. | Consistent instrument performance and reproducible results. |
| Carryover | Implement a robust needle and column wash protocol between injections. Inject blank samples to assess for carryover.[6][18] | Elimination of residual analyte from previous injections, ensuring accurate quantification of the current sample. |
Experimental Protocols
Protocol 1: Sample Preparation for JT001 Metabolite Quantification in Human Plasma
-
Thawing: Thaw frozen plasma samples on ice to prevent degradation of metabolites.[15]
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (a stable isotope-labeled JT001 metabolite in methanol) to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water: 5% acetonitrile with 0.1% formic acid).
-
Vortexing and Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: LC-MS/MS Method for JT001 Metabolite Quantification
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used for the separation of drug metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
JT001 Metabolite 1: [Precursor Ion m/z] -> [Product Ion m/z]
-
JT001 Metabolite 1-IS: [Precursor Ion m/z] -> [Product Ion m/z]
-
JT001 Metabolite 2: [Precursor Ion m/z] -> [Product Ion m/z]
-
JT001 Metabolite 2-IS: [Precursor Ion m/z] -> [Product Ion m/z]
-
Data Presentation
Table 1: Comparison of Extraction Methods for JT001 Metabolite M1
| Extraction Method | Analyte Recovery (%) | Matrix Effect (%) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 85 ± 5 | -45 ± 8 | 47 ± 6 |
| Liquid-Liquid Extraction (Methyl tert-butyl ether) | 72 ± 7 | -25 ± 5 | 54 ± 7 |
| Solid-Phase Extraction (C18) | 95 ± 4 | -10 ± 3 | 86 ± 5 |
Table 2: Method Validation Summary for JT001 Metabolite M1 Quantification
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% | 4.8% to 11.2% |
| Recovery (%) | Consistent and reproducible | 93 ± 6% |
| Matrix Factor | 0.85 - 1.15 | 0.92 |
Visualizations
Caption: Experimental workflow for JT001 metabolite quantification.
Caption: Troubleshooting flowchart for low signal intensity issues.
References
- 1. anis.au.dk [anis.au.dk]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS: Advanced Approach in Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Matrix Effects In Metabolic Profiling Using Gc Lc Coupled Mass Spectrometers | PPT [slideshare.net]
- 9. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 12. iroatech.com [iroatech.com]
- 13. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organomation.com [organomation.com]
- 15. metabolon.com [metabolon.com]
- 16. Considerations of Sample Preparation for Metabolomics Investigation | Springer Nature Experiments [experiments.springernature.com]
- 17. Current trends and challenges in sample preparation for global metabolomics using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Head-to-head comparison of VV116 and other nucleoside analogs
A Comparative Analysis of VV116 and Other Nucleoside Analogs for Antiviral Therapy
This guide provides a head-to-head comparison of VV116, an orally administered nucleoside analog, with other prominent antiviral nucleoside analogs such as remdesivir (B604916), molnupiravir (B613847), and favipiravir (B1662787). The comparison focuses on their mechanisms of action, antiviral efficacy based on experimental data, and clinical outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral therapy. They function by mimicking natural nucleosides, the building blocks of viral RNA or DNA. Upon incorporation into the nascent viral genome by the viral polymerase, these analogs disrupt the replication process. The primary target for the analogs discussed here is the RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of many RNA viruses, including SARS-CoV-2.[1][2]
VV116 is a deuterated derivative of remdesivir's parent nucleoside, designed for improved oral bioavailability.[3][4] Like remdesivir, it targets the viral RdRp. Other analogs, such as molnupiravir and favipiravir, also target the RdRp but can employ different mechanisms to halt viral replication, such as inducing lethal mutations.[5][6][7]
Mechanism of Action
The antiviral activity of these nucleoside analogs begins with their conversion into a pharmacologically active triphosphate form within the host cell. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the RdRp.
VV116 and Remdesivir
Both VV116 and remdesivir are prodrugs that are metabolized intracellularly to the active nucleoside triphosphate (NTP) form.[3][8] VV116 is an oral prodrug of a deuterated form of GS-441524, while remdesivir is an intravenously administered phosphoramidate (B1195095) prodrug of GS-441524.[1][9][10] The active triphosphate metabolite, an analog of adenosine (B11128) triphosphate (ATP), is incorporated into the viral RNA strand by the RdRp. This incorporation leads to delayed chain termination, effectively halting RNA synthesis after a few more nucleotides are added.[9][10][11] The deuteration of VV116 is intended to confer potential pharmacokinetic benefits.[1]
Caption: Metabolic activation and mechanism of VV116 and Remdesivir.
Molnupiravir
Molnupiravir is an oral prodrug of N-hydroxycytidine (NHC).[12] Inside the cell, it is converted to its active triphosphate form (NHC-TP).[5] NHC-TP can exist in two forms (tautomers), one that mimics cytidine (B196190) and another that mimics uridine.[13] When the viral RdRp incorporates NHC-TP into the new RNA strand, it can be paired with either guanosine (B1672433) or adenosine in the template strand. This leads to an accumulation of mutations throughout the viral genome in subsequent replication cycles, a mechanism known as "viral error induction" or lethal mutagenesis, ultimately producing non-viable viruses.[5][14][15]
Caption: Mechanism of action of Molnupiravir via lethal mutagenesis.
Favipiravir
Favipiravir is also an oral prodrug that is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), within cells.[16][17] Favipiravir-RTP acts as a purine (B94841) analog and is recognized by the viral RdRp. Its mechanism is debated, with evidence supporting two main hypotheses: it can either be incorporated into the viral RNA and cause chain termination, or it can induce lethal mutations, similar to molnupiravir.[7][16][18] The predominant mechanism may vary depending on the specific virus.[7]
Caption: Dual mechanisms of action proposed for Favipiravir.
Comparative Efficacy Data
The following tables summarize quantitative data from in vitro, in vivo, and clinical studies to compare the performance of VV116 with other nucleoside analogs.
Table 1: General Characteristics of VV116 and Other Nucleoside Analogs
| Feature | VV116 | Remdesivir | Molnupiravir | Favipiravir |
| Parent Nucleoside | Deuterated GS-441524[1] | GS-441524[10] | N-hydroxycytidine (NHC)[12] | T-705 Ribo[17] |
| Administration | Oral[3] | Intravenous[9] | Oral[13] | Oral[16] |
| Primary Mechanism | Delayed Chain Termination[1][10] | Delayed Chain Termination[9][11] | Lethal Mutagenesis[5][15] | Lethal Mutagenesis / Chain Termination[7][16] |
| Target Enzyme | RNA-dependent RNA polymerase (RdRp)[19] | RNA-dependent RNA polymerase (RdRp)[8][11] | RNA-dependent RNA polymerase (RdRp)[5][12] | RNA-dependent RNA polymerase (RdRp)[6][16] |
Table 2: Comparative In Vitro Antiviral Activity (EC₅₀, µM) Against Coronaviruses
| Virus Strain | Cell Line | VV116 | Remdesivir | GS-441524 | NHC |
| SARS-CoV-2 (Delta) | Vero E6 | 0.45[1] | 2.2[1] | - | - |
| SARS-CoV-2 (Omicron BA.1) | Vero E6 | 0.17[1] | 0.54[1] | - | - |
| SARS-CoV-2 (Omicron BA.5) | Vero E6 | 0.15[1] | 0.13[1] | - | - |
| HCoV-OC43 | HCT-8 | 6.268[10] | - | - | - |
| HCoV-OC43 | RD | ~1.0-2.0[1] | >2.0[1] | ~1.0[1] | >10[1] |
| HCoV-229E | MRC-5 | 2.351[10] | - | - | - |
| HCoV-229E | Huh-7 | ~1.0[1] | ~2.0[1] | ~1.0[1] | >10[1] |
| HCoV-NL63 | Caco-2 | 2.097[10] | - | - | - |
| EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Lower values indicate higher potency. |
Table 3: Comparative In Vivo Efficacy in SARS-CoV-2 Infected Mice
| Treatment (Dose, BID) | Animal Model | Outcome Measure | Result |
| VV116 (100 mg/kg) | hACE2-transduced mice | Virus titers in lungs (Day 2 p.i.) | Below detection limit[20] |
| VV116 (100 mg/kg) | hACE2-transduced mice | Virus titers in lungs (Day 5 p.i.) | Below detection limit[20] |
| Molnupiravir (250 mg/kg) | hACE2-transduced mice | Virus titers in lungs (Day 2 p.i.) | Below detection limit[20] |
| Molnupiravir (500 mg/kg) | hACE2-transduced mice | Virus titers in lungs (Day 2 p.i.) | Below detection limit[20] |
| GS-621763 (oral) | K18-hACE2 mice | Viral Load, Lung Pathology | Similar efficacy to Molnupiravir[21] |
| GS-621763 is another oral prodrug of remdesivir's parent nucleoside, similar to VV116. |
Table 4: Phase 3 Clinical Trial Outcomes: VV116 vs. Nirmatrelvir (B3392351)–Ritonavir (Paxlovid)
| Outcome Measure | VV116 | Nirmatrelvir–Ritonavir | Finding |
| Median Time to Symptom Resolution | 7 days[22] | 7 days[22] | Non-inferiority met[22][23] |
| Progression to Severe COVID-19 | 0%[22] | 0%[22] | No difference observed[22] |
| Adverse Events | Fewer adverse events reported[23] | More adverse events reported[23] | VV116 had a better safety profile[23] |
| Viral Load Rebound | 20.0%[24] | 21.7%[24] | No significant difference[24] |
| Symptom Rebound | 25.6%[24] | 24.5%[24] | No significant difference[24] |
| Note: Nirmatrelvir–Ritonavir is a protease inhibitor, not a nucleoside analog, but is a standard-of-care oral antiviral for COVID-19 and was used as a comparator in a key head-to-head clinical trial.[22][23] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are generalized protocols for the key experiments cited.
In Vitro Antiviral Activity and Cytotoxicity Assays
The antiviral activity of nucleoside analogs is typically determined by measuring the reduction in viral replication in cell culture.
Caption: General workflow for in vitro antiviral efficacy testing.
-
Cell Culture: Appropriate host cells (e.g., Vero E6 for SARS-CoV-2, Caco-2 for HCoV-NL63) are seeded in multi-well plates and grown to near confluence.[10][20]
-
Compound Preparation: The nucleoside analogs are serially diluted to a range of concentrations.
-
Infection and Treatment: Cells are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously or shortly after, the diluted compounds are added to the wells.
-
Incubation: The plates are incubated for a period (e.g., 24-72 hours) to allow for viral replication.
-
Quantification: The extent of viral replication is measured. Common methods include:
-
Quantitative Reverse Transcription PCR (qRT-PCR): Measures the amount of viral RNA.[20]
-
Viral Yield Reduction (VYR) Assay: Measures the titer of infectious virus particles produced.[10]
-
Cytopathic Effect (CPE) Inhibition Assay: Visually assesses the protection of cells from virus-induced damage.[15]
-
-
EC₅₀ Calculation: The concentration of the drug that inhibits viral replication by 50% (EC₅₀) is calculated from the dose-response curve.[10]
-
Cytotoxicity (CC₅₀) Assay: In parallel, uninfected cells are treated with the same drug concentrations to measure cytotoxicity. Cell viability is assessed using assays like MTS or CCK-8. The concentration that reduces cell viability by 50% is the CC₅₀.[4][10] The Selectivity Index (SI = CC₅₀/EC₅₀) is often calculated to represent the therapeutic window of the drug.
Animal Models for In Vivo Efficacy
Animal models are essential for evaluating the therapeutic efficacy and pharmacokinetics of antiviral drugs in a living organism.
-
Model Selection: Small animal models that are susceptible to the virus are used. For SARS-CoV-2, this often requires genetically modified mice, such as those expressing the human ACE2 receptor (e.g., K18-hACE2 or hACE2-transduced mice), or other susceptible animals like Syrian hamsters or ferrets.[20][21][25][26]
-
Infection: Animals are intranasally inoculated with a defined dose of the virus.
-
Treatment: Treatment with the antiviral drug (e.g., VV116) or a vehicle control is initiated at a specified time point post-infection. The drug is administered via the relevant route (e.g., oral gavage for VV116 and molnupiravir).[20]
-
Monitoring: Animals are monitored daily for clinical signs of disease, such as weight loss and mortality.[10]
-
Endpoint Analysis: At specific days post-infection, subgroups of animals are euthanized. Tissues, particularly the lungs, are harvested to quantify:
Conclusion
VV116 has emerged as a potent oral nucleoside analog with a mechanism of action similar to its parent compound, remdesivir. In vitro data demonstrate that VV116 has broad-spectrum activity against various human coronaviruses, with potency that is often comparable or superior to remdesivir, particularly against certain SARS-CoV-2 variants.[1] In vivo studies in mouse models confirm its efficacy in reducing viral load and lung pathology, performing similarly to other oral antivirals like molnupiravir.[20][21]
Head-to-head clinical trials against the standard-of-care protease inhibitor nirmatrelvir-ritonavir have shown that VV116 is non-inferior in terms of clinical recovery time and exhibits a more favorable safety profile with fewer adverse events.[22][23] The development of effective and safe oral antivirals like VV116 is critical for managing ongoing and future viral threats, offering a valuable alternative to intravenous treatments and drugs with significant drug-drug interaction liabilities.
References
- 1. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Analogue VV116 | Organic Chemistry [organicchemistry.eu]
- 5. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 7. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Remdesivir - Wikipedia [en.wikipedia.org]
- 10. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 12. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molnupiravir - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity [mdpi.com]
- 16. sterispharma.com [sterispharma.com]
- 17. Favipiravir - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Favipiravir? [synapse.patsnap.com]
- 19. selleckchem.com [selleckchem.com]
- 20. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. clinician.nejm.org [clinician.nejm.org]
- 23. contagionlive.com [contagionlive.com]
- 24. COVID-19 Rebound After VV116 vs Nirmatrelvir-Ritonavir Treatment: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Animal models for SARS-CoV-2 and SARS-CoV-1 pathogenesis, transmission and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
Validating the In Vitro to In Vivo Correlation of JT001 (VV116) Sodium Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antiviral activity and in vivo efficacy of JT001 (VV116), an oral nucleoside analog prodrug developed for the treatment of COVID-19. JT001 is a deuterated form of remdesivir (B604916) and acts by inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2][3] We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other authorized oral antiviral agents.
Core Findings:
Recent preclinical and clinical studies have demonstrated a promising correlation between the potent in vitro anti-SARS-CoV-2 activity of JT001 and its clinical efficacy in patients with mild-to-moderate COVID-19. In vitro, JT001 has shown broad-spectrum activity against various SARS-CoV-2 variants of concern.[3][4][5] In vivo, clinical trials have indicated that JT001 is non-inferior to nirmatrelvir (B3392351)–ritonavir (Paxlovid) in shortening the time to sustained clinical recovery, with a favorable safety profile.[6][7][8]
Data Presentation
Table 1: Comparative In Vitro Antiviral Activity of JT001 and Other Oral Antivirals against SARS-CoV-2
| Compound | Target | Cell Line | SARS-CoV-2 Variant | EC50 / IC50 (µM) | Reference |
| JT001 (VV116) | RdRp | Vero E6 | Delta | 0.45 | [4] |
| Vero E6 | Omicron BA.1 | 0.17 | [4] | ||
| Vero E6 | Omicron BA.5 | 0.15 | [4] | ||
| A549 | RSV | 1.20 | [9] | ||
| Remdesivir | RdRp | Vero E6 | Ancestral | 0.77 - 23.15 | [10][11] |
| Vero E6 | Delta | 2.2 | [4] | ||
| Vero E6 | Omicron BA.1 | 0.54 | [4] | ||
| Vero E6 | Omicron BA.5 | 0.13 | [4] | ||
| Molnupiravir (NHC) | RdRp | Vero | Ancestral | 0.3 | [12] |
| Calu-3 | Ancestral | 0.08 | [12] | ||
| Nirmatrelvir (Paxlovid) | Mpro | VeroE6-P-gp knockout | Omicron | 0.016 | [13] |
| VeroE6-P-gp knockout | USA-WA1/2020 | 0.038 | [13] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration. Lower values indicate higher potency. Note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 2: Summary of Key In Vivo Efficacy Data for JT001 from Clinical Trials
| Study Identifier | Phase | Comparator | Patient Population | Key Findings | Reference |
| NCT05341609 | 3 | Nirmatrelvir–ritonavir | Adults with mild-to-moderate COVID-19 at high risk of progression | JT001 was non-inferior to nirmatrelvir–ritonavir in time to sustained clinical recovery (median 4 days vs. 5 days). Fewer adverse events were reported in the JT001 group. | [7] |
| NCT05582629 | 3 | Placebo | Adults with mild-to-moderate COVID-19 | JT001 significantly reduced the time to sustained clinical symptom resolution compared to placebo. | [5][14] |
Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
-
Cell Seeding: Seed Vero E6 cells (or other susceptible cell lines) in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2 to form a monolayer.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of JT001 sodium and comparator compounds in cell culture medium.
-
Viral Infection: Remove the culture medium from the cell plates and infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Drug Treatment: After a 1-hour adsorption period, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.
-
CPE Observation: Observe and score the cytopathic effect (CPE) in each well under an inverted microscope.
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that inhibits the viral CPE by 50% using a colorimetric cell viability assay (e.g., MTS or MTT) or by neutral red uptake.
In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection
-
Animal Model: Use K18-hACE2 transgenic mice, which are susceptible to SARS-CoV-2 infection.
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least 7 days before the experiment.
-
Infection: Intranasally infect the mice with a non-lethal dose of a mouse-adapted SARS-CoV-2 strain.
-
Treatment: Administer this compound orally at different dose levels (e.g., 25, 50, and 100 mg/kg) twice daily, starting 12 hours post-infection, for a duration of 5 days. A vehicle control group should be included.
-
Monitoring: Monitor the body weight and clinical signs of the mice daily.
-
Viral Load Determination: On day 3 and day 5 post-infection, euthanize a subset of mice from each group and collect lung tissue for viral load quantification by qRT-PCR and plaque assay.
-
Histopathology: Collect lung tissues for histopathological examination to assess lung injury and inflammation.
-
Data Analysis: Compare the viral titers and lung pathology scores between the treated and control groups to evaluate the in vivo efficacy of JT001.
Mandatory Visualization
Caption: Mechanism of action of JT001 (VV116).
Caption: In Vitro Antiviral Assay Workflow.
Caption: In Vitro to In Vivo Correlation Logic.
References
- 1. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Junshi Biosciences Announces Approval for Marketing of VV116 in China - 君实生物 [junshipharma.com]
- 4. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Junshi Biosciences Announces Lancet Infectious Diseases Publication of Results from the 2nd Phase 3 Study of VV116 for Treating COVID-19 - BioSpace [biospace.com]
- 6. news-medical.net [news-medical.net]
- 7. VV116 versus Nirmatrelvir-Ritonavir for Oral Treatment of Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VV116 as a potential treatment for COVID-19. [vivo.weill.cornell.edu]
- 9. VV116 | JT001 | SARS-CoV-2 | TargetMol [targetmol.com]
- 10. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 12. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 13. pfizer.com [pfizer.com]
- 14. junshipharma.com [junshipharma.com]
Cross-Resistance Profile of JT001 Sodium in the Context of SARS-CoV-2 Antivirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance profile of JT001 sodium (also known as VV116) with other antiviral agents targeting SARS-CoV-2. Given that JT001 is an oral prodrug of a derivative of remdesivir (B604916), its mechanism of action centers on the inhibition of the viral RNA-dependent RNA polymerase (RdRp).[1] Consequently, the potential for cross-resistance is most significant with other nucleoside/nucleotide analogs that target the same enzyme. This document summarizes key data on resistance mutations identified for RdRp inhibitors and outlines the experimental protocols for assessing antiviral cross-resistance.
Comparative Analysis of In Vitro Resistance Profiles
Direct cross-resistance studies for this compound are not yet extensively published. However, data from in vitro resistance studies of remdesivir, which shares a common active metabolite target, provide critical insights into potential cross-resistance patterns. Mutations in the SARS-CoV-2 nsp12 protein, which functions as the RdRp, are the primary drivers of resistance to this class of antivirals.
| Antiviral Agent | Viral Target | Known Resistance Mutations (in nsp12/RdRp) | Fold-Change in EC50 |
| This compound (VV116) | RNA-dependent RNA polymerase (RdRp) | Data not yet available. Inferred from remdesivir. | - |
| Remdesivir (GS-5734) | RNA-dependent RNA polymerase (RdRp) | V166A, N198S, S759A, V792I, C799F, C799R[2][3] | 1.7 to 10.4-fold[3] |
| Molnupiravir | RNA-dependent RNA polymerase (RdRp) | Less prone to resistance; however, some mutations have been reported.[4] | - |
| Nirmatrelvir (in Paxlovid) | Main Protease (Mpro; 3CLpro) | Multiple single amino acid changes.[5] Not applicable (different target) | - |
| Ensitrelvir (Xocova) | Main Protease (Mpro; 3CLpro) | Different resistance mutation profile from nirmatrelvir.[5] Not applicable (different target) | - |
Note: The table highlights that cross-resistance is most likely to occur between this compound and remdesivir due to their similar mechanisms of action. Antivirals with different targets, such as protease inhibitors, are unlikely to exhibit cross-resistance with this compound.[6]
Experimental Protocols for Cross-Resistance Studies
The following methodologies are standard for evaluating the in vitro cross-resistance of antiviral compounds against SARS-CoV-2.
Cell-Based Antiviral Activity Assay (EC50 Determination)
This assay determines the concentration of an antiviral that inhibits viral replication by 50% (EC50).
-
Cells and Virus: Vero E6 cells or other susceptible cell lines are seeded in 96-well plates. The cells are infected with a known titer of a SARS-CoV-2 isolate (wild-type or a variant of concern).
-
Compound Treatment: A serial dilution of the antiviral compound (e.g., this compound) is added to the infected cells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral replication.
-
Quantification of Viral Inhibition: The extent of viral replication is measured using methods such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed in the presence of the antiviral compared to a control.
-
TCID50 Assay: Determining the tissue culture infectious dose 50.
-
Quantitative Real-Time PCR (qRT-PCR): Measuring the levels of viral RNA.
-
Enzyme-Linked Immunosorbent Assay (ELISA): Detecting viral antigens.[7][8]
-
-
Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.
In Vitro Selection of Resistant Viruses
This method is used to generate and identify mutations that confer resistance to an antiviral.
-
Serial Passage: SARS-CoV-2 is cultured in the presence of sub-optimal, increasing concentrations of the antiviral drug over multiple passages.[3]
-
Monitoring for Resistance: At each passage, the viral titer is determined, and the EC50 of the antiviral is measured. A significant increase in the EC50 value indicates the development of resistance.
-
Genotypic Analysis: The genome of the resistant virus is sequenced, with a particular focus on the gene encoding the drug target (e.g., nsp12 for this compound), to identify mutations that are not present in the wild-type virus.[2]
Phenotypic Characterization of Resistant Mutants
Once resistance mutations are identified, their impact on antiviral susceptibility is confirmed.
-
Site-Directed Mutagenesis: The identified mutations are introduced into a wild-type viral infectious clone using reverse genetics.
-
EC50 Determination: The EC50 of the antiviral against the engineered mutant virus is determined and compared to the wild-type virus to confirm the resistance phenotype.
Visualizing Experimental Workflows and Mechanisms
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Figure 1. Experimental workflow for determining in vitro antiviral cross-resistance.
Figure 2. Mechanism of RdRp inhibition by JT001 and potential for resistance.
References
- 1. An update on inhibitors targeting RNA-dependent RNA polymerase for COVID-19 treatment: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viral Resistance Analyses From the Remdesivir Phase 3 Adaptive COVID-19 Treatment Trial-1 (ACTT-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in the SARS-CoV-2 RNA-dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective [mdpi.com]
- 5. Transmissible SARS-CoV-2 variants with resistance to clinical protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
A Comparative Analysis of the Metabolic Stability of JT001 Sodium and Its Analogs
In the landscape of drug discovery and development, understanding the metabolic stability of a new chemical entity is paramount to predicting its pharmacokinetic profile, efficacy, and safety.[1][2][3] This guide provides a comparative overview of the metabolic stability of a hypothetical compound, JT001 sodium, and its structural analogs, JT-A and JT-B. The data presented herein is generated from in vitro assays designed to simulate the metabolic processes that these compounds would undergo in the body, primarily in the liver.[4]
Quantitative Comparison of Metabolic Stability
The metabolic stability of this compound and its analogs was assessed using human liver microsomes. The key parameters measured were the half-life (t½) and the intrinsic clearance (CLint), which together provide an indication of how quickly a compound is metabolized.[5][6] A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 15.4 |
| Analog JT-A | 25 | 27.7 |
| Analog JT-B | 80 | 8.7 |
| Control Drug | 60 | 11.6 |
Data is hypothetical and for illustrative purposes.
From the data, Analog JT-B demonstrates the highest metabolic stability with the longest half-life and lowest intrinsic clearance. Conversely, Analog JT-A exhibits the lowest metabolic stability. This compound shows moderate stability, comparable to the control drug used in this assay. Such information is crucial for lead optimization, as structural modifications can be made to improve metabolic stability.[7]
Experimental Protocols
The following is a detailed methodology for the in vitro metabolic stability assay used to generate the data above.
Objective: To determine the in vitro metabolic stability of this compound and its analogs by measuring their rate of disappearance upon incubation with human liver microsomes.
Materials:
-
Test compounds (this compound, Analog JT-A, Analog JT-B)
-
Control drug with known metabolic stability
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) in phosphate buffer.[7]
-
Compound Incubation: The test compounds and control drug are added to the incubation mixture at a final concentration (e.g., 1 µM). The mixture is pre-warmed to 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a quenching solution, typically cold acetonitrile. This also serves to precipitate the proteins.
-
Sample Processing: The quenched samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining parent compound, is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound in each supernatant is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[7]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining versus time curve. The intrinsic clearance (CLint) is then calculated using the following formula: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).[8]
Workflow for In Vitro Metabolic Stability Screening
The following diagram illustrates the typical workflow for screening compounds for their metabolic stability.
Caption: Workflow of an in vitro metabolic stability assay.
This guide provides a foundational understanding of how the metabolic stability of this compound and its analogs can be compared. The presented data and protocols are essential for making informed decisions in the drug development process, allowing for the selection and optimization of candidates with favorable pharmacokinetic properties.[3]
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 5. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
Navigating Target Engagement: A Comparative Guide to Biomarker Validation for Sodium Channel Blockers
Disclaimer: Initial research indicates that JT001, also known as VV116, is a prodrug of a nucleoside analog developed for the treatment of COVID-19, with its primary target being the SARS-CoV-2 RNA-dependent RNA polymerase[1]. There is currently no publicly available information suggesting that JT001's primary mechanism of action involves sodium channel engagement. Therefore, this guide will focus on the principles and methodologies for validating a biomarker for a hypothetical sodium channel blocker, referred to herein as "the compound" or "the drug," to address the core requirements of the user's request within a relevant pharmacological context.
Introduction to Target Engagement and Biomarker Validation
In drug discovery, confirming that a therapeutic compound interacts with its intended molecular target in a physiological system is a critical step known as target engagement validation. Robust target engagement biomarkers are essential tools that provide evidence of a drug's mechanism of action and help to de-risk clinical development. For sodium channel blockers, a class of drugs used in treating conditions like cardiac arrhythmias, epilepsy, and pain, validating target engagement is crucial for optimizing dose and predicting clinical efficacy and potential side effects[2][3].
This guide provides a comparative overview of methodologies and experimental data for validating a biomarker for sodium channel target engagement.
Comparative Analysis of Biomarker Validation Methods
The validation of a biomarker for a sodium channel blocker can be approached using a variety of in vitro, in vivo, and clinical methods. The choice of method depends on the specific biomarker, the stage of drug development, and the desired information.
| Method | Description | Advantages | Limitations | Typical Data Output |
| Electrophysiology (Patch-Clamp) | Directly measures the flow of ions through sodium channels in cells expressing the target channel. The effect of the compound on channel conductance is quantified.[4] | Gold standard for confirming direct channel modulation. Provides detailed mechanistic information (e.g., state-dependence of block). | Low-throughput, technically demanding. May not fully recapitulate the in vivo environment. | IC50/EC50 values, changes in channel kinetics (activation, inactivation, recovery). |
| Radioligand Binding Assays | Uses a radioactively labeled ligand that binds to a specific site on the sodium channel. The test compound's ability to displace the radioligand is measured. | High-throughput, allows for quantitative determination of binding affinity (Ki). | Can be indirect if the test compound binds to a different site than the radioligand. Requires handling of radioactive materials. | Ki values, Bmax (receptor density). |
| Cell-Based Functional Assays (e.g., Membrane Potential Dyes) | Utilizes fluorescent dyes that are sensitive to changes in cell membrane potential. Inhibition of sodium channel activity by the compound leads to a measurable change in fluorescence. | High-throughput, more physiologically relevant than binding assays. | Indirect measure of target engagement. Susceptible to off-target effects that influence membrane potential. | IC50/EC50 values, signal-to-background ratios. |
| In Vivo Animal Models | Assesses the pharmacological effect of the compound in a living organism. For sodium channel blockers, this could involve models of pain, epilepsy, or cardiac arrhythmia.[5] | Provides information on pharmacokinetics, pharmacodynamics, and efficacy in a complex biological system. | Can be expensive and time-consuming. Species differences may not always translate to humans. | Dose-response curves for efficacy endpoints (e.g., reduction in seizure frequency, increase in pain threshold). |
| Clinical Biomarkers (e.g., ECG) | In humans, changes in physiological parameters can serve as biomarkers. For cardiac sodium channel blockers, prolongation of the QRS interval on an electrocardiogram (ECG) is a well-established biomarker of target engagement.[2] | Directly relevant to human physiology and clinical outcomes. | May not be available for all sodium channel subtypes. Can be influenced by other physiological factors. | Change in QRS duration from baseline. |
Experimental Protocols
Automated Patch-Clamp Electrophysiology
-
Cell Preparation: Use a cell line stably expressing the human sodium channel subtype of interest (e.g., Nav1.5). Culture cells to 70-80% confluency.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in extracellular solution.
-
Assay Procedure:
-
Harvest and resuspend cells in an appropriate extracellular solution.
-
Load the cell suspension and compound plate onto the automated patch-clamp platform.
-
Initiate the automated protocol, which includes cell capture, seal formation, whole-cell configuration, and compound application.
-
Apply a voltage protocol to elicit sodium currents and record baseline currents.
-
Apply the different concentrations of the test compound and record the resulting inhibition of the sodium current.
-
-
Data Analysis: Measure the peak inward sodium current at each compound concentration. Normalize the data to the baseline current and fit to a concentration-response curve to determine the IC50 value.
Radioligand Binding Assay (Competition Assay)
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target sodium channel.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-batrachotoxin for site 2 on voltage-gated sodium channels), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a competition binding curve to determine the Ki value.
Visualizing Target Engagement and Validation Workflows
Conclusion
The validation of a robust biomarker for sodium channel target engagement is a multifaceted process that integrates data from a variety of experimental systems. By employing a combination of in vitro and in vivo techniques, researchers can build a comprehensive understanding of a compound's mechanism of action, which is essential for successful clinical development. The choice of biomarker and validation strategy should be tailored to the specific drug candidate and its intended therapeutic application.
References
- 1. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Ion Channels as Drug Targets: The Next GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of VV116 and Its Parent Nucleoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of the oral antiviral agent VV116 and its parent nucleoside. VV116 is a tri-isobutyrate ester prodrug of a deuterated remdesivir (B604916) analog, designed for enhanced oral bioavailability.[1][2] Upon administration, VV116 is rapidly and almost completely metabolized into its active parent nucleoside, referred to as 116-N1 or X1.[3][4] This active metabolite is a deuterated form of GS-441524, the primary circulating nucleoside metabolite of remdesivir.[3][4] The data presented herein is supported by experimental findings from preclinical and clinical studies.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of the VV116 metabolite (116-N1/X1) following oral administration of VV116, and the parent nucleoside GS-441524 after both oral (PO) and intravenous (IV) administration in various species.
Table 1: Pharmacokinetic Parameters of VV116's active metabolite (116-N1/X1) after Oral Administration of VV116
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| Human | 25 - 800 mg (single dose) | Dose-dependent | 1.0 - 2.5 | 4.80 - 6.95 | Dose-dependent | [3][5] |
| Mouse (C57BL/6J) | Not specified | 10,700 ± 100 | 0.25 | Not Reported | 19,484 ± 1109 | [4] |
Note: Following oral administration, the prodrug VV116 was not detected in plasma, while its metabolite 116-N1 was observed.[3][5]
Table 2: Pharmacokinetic Parameters of GS-441524 (Parent Nucleoside)
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (F%) | AUC (ng·h/mL) | Reference |
| Mouse (C57BL/6) | IV | 5 | - | - | - | - | - | [6] |
| PO | 10 | 582 | 1.5 | 3.9 | 39% | 2,540 | [6] | |
| Rat (Sprague-Dawley) | IV | 1 | - | - | - | - | - | [6] |
| PO | 10 | - | - | - | 33% | - | [6] | |
| Dog (Beagle) | IV | 2 | - | - | ~4 | - | - | [6] |
| PO | 5 | - | - | ~4 | 85% | - | [6] | |
| Monkey (Cynomolgus) | IV | 2 | - | - | - | - | - | [6] |
| PO | 5 | - | - | - | 8.3% | - | [6] | |
| Cat | PO | 25 | 10,290 | 3-8 | - | - | - | [7] |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies for pharmacokinetic analysis.
Human Pharmacokinetic Studies (VV116)
A Phase I clinical trial (NCT05341609) was conducted in healthy Chinese male subjects to evaluate the safety, tolerability, and pharmacokinetics of VV116.[3][5] The study involved single ascending-dose (SAD) and multiple ascending-dose (MAD) cohorts.[5]
-
Administration: Subjects received single oral doses of VV116 tablets ranging from 25 mg to 800 mg.[3][5]
-
Sample Collection: Blood samples were collected at scheduled time points post-administration.[5]
-
Bioanalysis: Plasma concentrations of VV116 and its primary metabolite, 116-N1, were determined using a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[3][5] For metabolite characterization, Ultra-High-Performance Liquid Chromatography with Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) was used.[3]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 from the plasma concentration-time data of 116-N1.[3][5]
Animal Pharmacokinetic Studies (VV116 and GS-441524)
Preclinical pharmacokinetic studies were conducted in various animal models, including mice, rats, dogs, and monkeys, to determine the disposition and bioavailability of the compounds.
-
Administration: For VV116, oral gavage was used.[4] For GS-441524, both intravenous (IV) and oral (PO) administrations were performed to assess absolute bioavailability.[6]
-
Sample Collection: Serial blood samples were collected from the animals at predetermined time points after drug administration.
-
Bioanalysis: Plasma samples were processed and analyzed for drug concentrations using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time profiles.
Visualizations: Mechanism of Action and Experimental Workflow
Mechanism of Action
VV116 acts as a prodrug that is intracellularly converted to its active triphosphate form, which in turn inhibits viral replication. Upon oral administration, VV116 is efficiently absorbed and hydrolyzed by cellular enzymes to its parent nucleoside, 116-N1.[8][9] This nucleoside subsequently undergoes phosphorylation by host cell kinases to form the active nucleoside triphosphate (116-NTP).[9][10] The active 116-NTP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to termination of the nascent viral RNA chain and suppression of viral replication.[4][9]
Caption: Metabolic activation pathway of VV116 to its active triphosphate form.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from drug administration to data analysis.
Caption: Standard workflow for a comparative pharmacokinetic study.
References
- 1. Remdesivir Derivative VV116 Is a Potential Broad-Spectrum Inhibitor of Both Human and Animal Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine Analogue VV116 | Organic Chemistry [organicchemistry.eu]
- 3. Characterization of in-vivo human metabolites of the oral nucleoside anti-COVID-19 drug VV116 using UHPLC-Orbitrap-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A viral RNA-dependent RNA polymerase inhibitor VV116 broadly inhibits human coronaviruses and has synergistic potency with 3CLpro inhibitor nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of VV116, an oral nucleoside analog against SARS-CoV-2, in Chinese healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Benchmarking JT001 (VV116) Against Standard-of-Care Antiviral Therapies for COVID-19
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the investigational antiviral agent JT001 (also known as VV116) with the current standard-of-care therapies for mild to moderate COVID-19, namely Paxlovid (nirmatrelvir/ritonavir) and remdesivir (B604916). The information presented is based on available data from clinical trials and is intended to inform researchers, scientists, and drug development professionals.
Executive Summary
JT001 (VV116) is an oral nucleoside analog that has demonstrated non-inferiority to Paxlovid in a Phase 3 clinical trial for the treatment of mild to moderate COVID-19 in high-risk adult patients.[1] Notably, JT001 was associated with fewer adverse events compared to Paxlovid.[1] Both JT001 and remdesivir are prodrugs of a nucleoside analog that target the viral RNA-dependent RNA polymerase (RdRp), while Paxlovid is a protease inhibitor. This guide presents a detailed comparison of their efficacy, safety, and mechanisms of action, supported by experimental data and protocols.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the key quantitative data from head-to-head and placebo-controlled clinical trials of JT001, Paxlovid, and remdesivir.
| Efficacy Endpoint | JT001 (VV116) | Paxlovid (Nirmatrelvir/Ritonavir) | Remdesivir | Placebo/Standard of Care | Clinical Trial |
| Median Time to Sustained Clinical Recovery | 4 days[1] | 5 days[1] | 10 days[2][3] | 15 days[2][3][4] | VV116 vs. Paxlovid (NCT05341609)[1]; ACTT-1 (Remdesivir vs. Placebo)[2][3][4] |
| Progression to Severe COVID-19 or Death (by Day 28) | 0%[1] | 0%[1] | - | - | VV116 vs. Paxlovid (NCT05341609)[1] |
| Reduction in Risk of Hospitalization or Death | Not directly compared to placebo | 89% (within 3 days of symptom onset)[5][6] | - | Baseline | EPIC-HR (Paxlovid vs. Placebo)[5][6] |
| 14-Day Mortality | - | - | 7.1%[4] | 11.9%[4] | ACTT-1 (Remdesivir vs. Placebo)[4] |
| Safety Endpoint | JT001 (VV116) | Paxlovid (Nirmatrelvir/Ritonavir) | Remdesivir | Placebo/Standard of Care | Clinical Trial |
| Incidence of Any Adverse Events | 67.4%[1] | 77.3%[1] | Similar to placebo[4] | 27.0% (Serious AEs)[7] | VV116 vs. Paxlovid (NCT05341609)[1]; ACTT-1 (Remdesivir vs. Placebo)[4][7] |
| Incidence of Serious Adverse Events | - | 1.7%[6] | 21.1%[7] | 6.6%[6] | EPIC-HR (Paxlovid vs. Placebo)[6]; ACTT-1 (Remdesivir vs. Placebo)[7] |
| Discontinuation due to Adverse Events | - | 2.1%[6] | - | 4.1%[6] | EPIC-HR (Paxlovid vs. Placebo)[6] |
Mechanism of Action
JT001 and remdesivir share a similar mechanism of action, targeting the viral replication machinery. Paxlovid, on the other hand, inhibits a crucial viral enzyme responsible for protein processing.
Signaling Pathway: Antiviral Mechanisms
Caption: Mechanisms of action for JT001/Remdesivir and Paxlovid.
Experimental Protocols
Detailed methodologies for key in vitro assays used to evaluate antiviral efficacy are provided below.
Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the titer of neutralizing antibodies in a sample or the direct antiviral activity of a compound.[8]
Materials:
-
Vero E6 cells
-
SARS-CoV-2 virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Test compound (JT001) or antibody-containing serum
-
Semi-solid overlay (e.g., carboxymethylcellulose or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer overnight.[9]
-
Compound/Serum Dilution: Prepare serial dilutions of the test compound or heat-inactivated serum.
-
Virus-Compound Incubation: Mix the diluted compound/serum with a known amount of SARS-CoV-2 (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.[10]
-
Infection: Remove the cell culture medium from the Vero E6 cell monolayers and inoculate with the virus-compound mixture.
-
Adsorption: Incubate for 1 hour at 37°C to allow for viral adsorption.[10]
-
Overlay: Remove the inoculum and add a semi-solid overlay to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator until plaques are visible.[10]
-
Staining and Counting: Fix the cells and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: The 50% plaque reduction neutralization titer (PRNT50) is calculated as the reciprocal of the highest dilution that results in a 50% reduction in the number of plaques compared to the virus-only control.[10]
Experimental Workflow: Plaque Reduction Neutralization Test
Caption: Workflow for a Plaque Reduction Neutralization Test (PRNT).
Quantitative Reverse Transcription PCR (RT-qPCR) for Viral Load
This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.[11]
Materials:
-
RNA extraction kit
-
RT-qPCR instrument
-
Primers and probes specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp)
-
One-step RT-qPCR master mix
-
RNA standards of known concentration for quantification
Procedure:
-
Sample Collection: Collect nasopharyngeal swabs or other relevant biological samples from patients.
-
RNA Extraction: Extract viral RNA from the samples using a validated RNA extraction kit.[11]
-
RT-qPCR Reaction Setup: Prepare a reaction mixture containing the one-step RT-qPCR master mix, specific primers and probes, and the extracted RNA.
-
Thermal Cycling: Perform the RT-qPCR on a thermal cycler with the following general steps:
-
Reverse Transcription: Synthesize cDNA from the viral RNA (e.g., 50°C for 10-30 minutes).[12][13]
-
Initial Denaturation: Activate the DNA polymerase (e.g., 95°C for 2-15 minutes).[12][13]
-
PCR Amplification: Perform 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[12]
-
-
Data Acquisition: The instrument measures the fluorescence signal at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is determined.
-
Quantification: Create a standard curve by running serial dilutions of RNA standards with known copy numbers. The viral load in the patient samples is then calculated by interpolating their Ct values onto the standard curve.[11]
Logical Relationship: RT-qPCR for Viral Load Quantification
Caption: Logical flow for quantifying viral load using RT-qPCR.
References
- 1. VV116 versus Nirmatrelvir-Ritonavir for Oral Treatment of Covid-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. gilead.com [gilead.com]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. Pfizer Announces Additional Phase 2/3 Study Results Confirming Robust Efficacy of Novel COVID-19 Oral Antiviral Treatment Candidate in Reducing Risk of Hospitalization or Death | Pfizer [pfizer.com]
- 6. eatg.org [eatg.org]
- 7. rebelem.com [rebelem.com]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation and Establishment of the SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a Prescreening Tool for the Plaque Reduction Neutralization Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SARS-CoV-2 infection diagnosis and viral load [bio-protocol.org]
- 12. Viral load quantitation of SARS-coronavirus RNA using a one-step real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimized protocol for a quantitative SARS-CoV-2 duplex RT-qPCR assay with internal human sample sufficiency control - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of JT001 (VV116) Antiviral Data: A Comparative Guide
An Objective Analysis of Preclinical and Clinical Efficacy Data for the Oral Antiviral Agent Deuremidevir Hydrobromide (JT001/VV116)
This guide provides a comprehensive comparison of the published antiviral data for JT001, also known as VV116 or Deuremidevir. The oral formulation of this antiviral is a hydrobromide salt. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for evaluating the preclinical and clinical evidence supporting its efficacy, primarily against SARS-CoV-2.
Executive Summary
JT001 (VV116) is an orally bioavailable, deuterated hydrobromide salt of a remdesivir (B604916) derivative.[1][2] As a prodrug, it is metabolized to its active nucleoside triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[1][3] Preclinical and clinical studies have demonstrated its significant antiviral activity against SARS-CoV-2 and its variants of concern.[3][4] This guide summarizes the key quantitative data, details the experimental protocols used in pivotal studies, and provides visual representations of its mechanism of action and experimental workflows.
Data Presentation
In Vitro Antiviral Activity
The following table summarizes the in vitro efficacy of JT001 (VV116) against various coronaviruses. The half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) are key metrics for assessing antiviral potency and cellular toxicity, respectively. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (Original) | Vero E6 | 0.59 | >100 | >169 | [5] |
| SARS-CoV-2 (Omicron) | Vero E6 | 0.30 (EC90) | Not Reported | Not Reported | [6] |
| HCoV-NL63 | Caco-2 | 2.097 ± 0.026 | >100 | >47 | [7] |
| HCoV-229E | MRC-5 | 2.351 ± 0.072 | >100 | >42 | [7] |
| HCoV-OC43 | HCT-8 | 6.268 ± 0.123 | >100 | >15 | [7] |
| MHV | NCTC clone 929 | 0.665 - 0.847 | >100 | >118 | [7][8] |
| FIPV | CRFK | 0.665 - 0.847 | >100 | >118 | [7][8] |
| FECV | CRFK | 0.665 - 0.847 | >100 | >118 | [7][8] |
| CCoV | CRFK | 0.665 - 0.847 | >100 | >118 | [7][8] |
In Vivo Antiviral Efficacy
The following table presents the in vivo efficacy of JT001 (VV116) in animal models of coronavirus infection. Key endpoints include the reduction in viral load and improvement in disease pathology.
| Animal Model | Virus | Treatment Regimen | Key Findings | Reference |
| hACE2-transduced mice | SARS-CoV-2 | 25, 50, 100 mg/kg, BID | Dose-dependent reduction in viral RNA and infectious virus titers in the lungs. | [5] |
| MHV-infected mice | MHV | 25, 50, 100 mg/kg, BID | Significant reduction in viral genome copies and viral titers in the liver. | [7] |
| SARS-CoV-2 VRP-infected mice | SARS-CoV-2 Replicon | Not specified | Significant reduction in viral replication in the lungs. | [9] |
Clinical Trial Outcomes
This table summarizes the key outcomes from a phase 3 clinical trial comparing JT001 (VV116) with Nirmatrelvir-Ritonavir (Paxlovid) in adults with mild-to-moderate COVID-19 at high risk of progression.
| Parameter | JT001 (VV116) | Nirmatrelvir-Ritonavir | Hazard Ratio (95% CI) | p-value | Reference |
| Time to Sustained Clinical Recovery (Median) | 7 days | 7 days | 1.06 (0.91 - 1.22) | Non-inferiority established | [4] |
| Viral Load Reduction (Day 5) | Significant reduction | Significant reduction | Not Applicable | Not Applicable | [4] |
| Incidence of Treatment-Emergent Adverse Events | 35.9% | 42.1% | Not Applicable | Not Applicable | [4] |
Experimental Protocols
In Vitro Antiviral Assay Protocol (General)
A common method for evaluating the in vitro antiviral activity of JT001 (VV116) involves the following steps:
-
Cell Culture: A suitable host cell line (e.g., Vero E6, Caco-2, MRC-5, HCT-8) is cultured in appropriate media and conditions.
-
Virus Infection: Cells are infected with the target virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: The cells are treated with various concentrations of JT001 (VV116) or a control compound.
-
Incubation: The treated and infected cells are incubated for a defined period to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured using methods such as:
-
Plaque Reduction Assay: To determine the reduction in viral plaques.
-
TCID50 Assay: To quantify the 50% tissue culture infectious dose.
-
Quantitative RT-PCR (qRT-PCR): To measure the levels of viral RNA.[10]
-
-
Cytotoxicity Assay: The toxicity of the compound on the host cells is determined in parallel using assays like the MTT or LDH assay to calculate the CC50.
In Vivo Animal Model Protocol (General)
The in vivo efficacy of JT001 (VV116) is typically assessed in animal models as follows:
-
Animal Model: A relevant animal model, such as mice genetically modified to express the human ACE2 receptor (hACE2-transduced mice) or mice susceptible to mouse hepatitis virus (MHV), is used.[5][7]
-
Viral Challenge: Animals are infected with a standardized dose of the virus (e.g., SARS-CoV-2 or MHV) via an appropriate route (e.g., intranasal).
-
Drug Administration: JT001 (VV116) is administered orally at different doses, typically twice a day (BID), starting at a specified time post-infection.
-
Monitoring: Animals are monitored for clinical signs of disease, body weight changes, and survival.
-
Endpoint Analysis: At specific time points, tissues (e.g., lungs, liver) are collected to quantify:
-
Viral Load: Measured by qRT-PCR or plaque assay.
-
Histopathology: To assess tissue damage and inflammation.
-
Mandatory Visualization
Mechanism of Action of JT001 (VV116)
General Experimental Workflow for JT001 (VV116) Evaluation
References
- 1. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuremidevir - Wikipedia [en.wikipedia.org]
- 3. Junshi Biosciences Announces Approval for Marketing of VV116 in China - 君实生物 [junshipharma.com]
- 4. Junshi Biosciences Announces Lancet Infectious Diseases Publication of Results from the 2nd Phase 3 Study of VV116 for Treating COVID-19 - BioSpace [biospace.com]
- 5. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An open, prospective cohort study of VV116 in Chinese participants infected with SARS-CoV-2 omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the non-clinical safety pharmacology of JT001 sodium (also known as VV116), a novel oral antiviral agent, and related compounds including remdesivir, Paxlovid (nirmatrelvir/ritonavir), and molnupiravir. The information is intended to assist researchers, scientists, and drug development professionals in understanding the relative safety profiles of these therapeutics. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Cardiovascular Safety
A critical aspect of safety pharmacology is the assessment of a drug's potential to cause adverse cardiovascular effects, with a particular focus on the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias.
In Vitro hERG Assay
The in vitro hERG assay is a cornerstone of cardiovascular safety assessment. It measures the inhibitory effect of a compound on the hERG potassium channel current, typically expressed as an IC50 value (the concentration at which 50% of the channel current is inhibited).
Table 1: Comparative hERG Channel Inhibition
| Compound | IC50 (µM) | Key Observations |
| This compound (VV116) | Data not publicly available | Preclinical studies report "little effect on hERG current"[1]. |
| Remdesivir | No acute inhibition at 10 µM[2]; 38% inhibition at 30 µM (acute)[3]; Significant inhibition with prolonged (24h) exposure at 0.1 and 1 µM[4][5]. | Data are conflicting, suggesting a potential for inhibition at higher concentrations or with prolonged exposure. |
| Paxlovid (Nirmatrelvir) | Data not publicly available | In vivo studies in monkeys showed no QT interval prolongation[6]. |
| Molnupiravir | Data not publicly available | Phase 1 studies in healthy volunteers reported no clinically significant findings on electrocardiograms[7][8]. |
In Vivo Cardiovascular Studies
In vivo studies, often conducted in animal models such as dogs or monkeys using telemetry to continuously monitor cardiovascular parameters, provide a more integrated assessment of a drug's effects on the cardiovascular system.
Table 2: In Vivo Cardiovascular Safety Findings
| Compound | Animal Model | Key Findings |
| This compound (VV116) | Rat, Dog | No Observed Adverse Effect Levels (NOAELs) in 14-day repeated-dose toxicity studies were 200 mg/kg in rats and 30 mg/kg in dogs[1]. Specific cardiovascular parameters from safety pharmacology studies are not detailed in the available literature. |
| Remdesivir | Monkey | No adverse effects on cardiovascular parameters were observed in safety studies[9]. However, clinical reports have noted instances of hypotension and arrhythmias[9]. |
| Paxlovid (Nirmatrelvir) | Monkey | Transient increases in blood pressure and decreases in heart rate were observed only at the highest dose tested (75 mg/kg, b.i.d.). No QTc-interval prolongation or arrhythmias were induced[6]. |
| Molnupiravir | - | Preclinical cardiovascular safety data is not detailed in the available literature. Phase 1 clinical studies showed no clinically significant vital sign changes[7][8]. |
Central Nervous System (CNS) Safety
CNS safety pharmacology studies aim to identify potential adverse effects of a drug on the central nervous system, including effects on behavior, coordination, and overall neurological function. These are often assessed using a Functional Observational Battery (FOB).
Table 3: Central Nervous System Safety Findings
| Compound | Animal Model | Key Findings |
| This compound (VV116) | - | Specific CNS safety pharmacology data from preclinical studies are not publicly available. Phase 1 clinical trials in healthy subjects reported satisfactory safety and tolerability[10][11]. |
| Remdesivir | - | Preclinical CNS safety data is not detailed in the available literature. Clinical data has not indicated significant neuropsychiatric adverse events[12]. |
| Paxlovid (Nirmatrelvir) | Rat | Transient increases in locomotor activity were observed at a high dose (1,000 mg/kg). No effects on other behavioral endpoints in the FOB were noted[6]. |
| Molnupiravir | - | Preclinical CNS safety data is not detailed in the available literature. Phase 1 clinical studies were well-tolerated with no serious adverse events reported[7][8]. |
Respiratory Safety
Respiratory safety pharmacology studies evaluate the potential of a drug to adversely affect respiratory function, such as respiratory rate and tidal volume.
Table 4: Respiratory Safety Findings
| Compound | Animal Model | Key Findings |
| This compound (VV116) | - | Specific respiratory safety pharmacology data from preclinical studies are not publicly available. Phase 1 clinical trial monitoring included respiration with no major concerns reported[10][11]. |
| Remdesivir | Animal studies | Transiently increased respiration rates were observed[9]. |
| Paxlovid (Nirmatrelvir) | Rat | Transient increases in respiratory rate were observed at a high dose (1,000 mg/kg)[6]. |
| Molnupiravir | - | Preclinical respiratory safety data is not detailed in the available literature. Phase 1 clinical studies showed no clinically significant adverse events related to the respiratory system[7][8]. |
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
This experiment is designed to determine the potential of a test compound to inhibit the hERG potassium channel, a key indicator of potential proarrhythmic risk.
Caption: Experimental workflow for the in vitro hERG patch clamp assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG potassium channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the peak tail current.
-
Drug Application: After establishing a stable baseline recording, the test compound is perfused at increasing concentrations. A vehicle control is also tested.
-
Data Analysis: The peak tail current amplitude is measured at each concentration and normalized to the baseline current. A concentration-response curve is fitted to the data to determine the IC50 value.
In Vivo Cardiovascular Telemetry Study
This study assesses the effects of a test compound on cardiovascular parameters in conscious, freely moving animals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Paxlovid can interact with heart medications, study suggests - Becker's Hospital Review | Healthcare News & Analysis [beckershospitalreview.com]
- 4. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 5. In silico Exploration of Interactions Between Potential COVID-19 Antiviral Treatments and the Pore of the hERG Potassium Channel—A Drug Antitarget - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.report [fda.report]
- 9. COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Unidentified Compound: "JT001 Sodium" - A General Protocol for Safe Disposal of Reactive Sodium Metal
Immediate Safety Notice: The chemical identifier "JT001 sodium" does not correspond to a recognized substance in publicly available safety and chemical databases. The following procedures are provided as a general guideline for the safe handling and disposal of elemental sodium metal, a highly reactive and hazardous substance. These procedures should only be carried out by trained laboratory professionals in a controlled environment with appropriate personal protective equipment and engineering controls. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the specific form of sodium being handled.
This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals who may handle reactive sodium compounds.
Quantitative Safety Data for Elemental Sodium Disposal
For the safe disposal of small quantities of sodium metal in a laboratory setting, the following quantitative parameters should be strictly observed.
| Parameter | Value/Recommendation | Source |
| Maximum Quantity per Disposal Operation | < 1 gram | [1] |
| Recommended Neutralizing Agent | 95% Ethanol (B145695) or Isopropanol | [1][2] |
| Volume of Neutralizing Agent | Approx. 20 mL per gram of sodium | [1] |
| Primary Disposal Container | Erlenmeyer flask | [1] |
| Secondary Containment | Crystallizing dish or metal pan | [1] |
| Final Waste Solution Labeling | "Hazardous Waste: Sodium Hydroxide (B78521) in Water-Ethanol" | [1] |
Experimental Protocol: Step-by-Step Disposal of Sodium Metal Scraps
This protocol details the methodical neutralization of small scraps of sodium metal. This procedure must be performed in a certified chemical fume hood, and all flammable materials must be removed from the immediate vicinity.[1]
Materials:
-
Scraps of sodium metal (< 1 gram)
-
95% Ethanol (or Isopropanol)
-
Water
-
Erlenmeyer flask
-
Crystallizing dish or metal pan (for secondary containment)
-
Tweezers
-
Appropriate Personal Protective Equipment (PPE): safety goggles, face shield, flame-retardant lab coat, chemical-resistant gloves.
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Place the Erlenmeyer flask inside the secondary containment vessel.
-
Add the required volume of 95% ethanol to the Erlenmeyer flask (approximately 20 mL per gram of sodium).[1]
-
-
Neutralization:
-
Final Quenching:
-
Waste Collection:
-
The resulting solution is a mixture of sodium hydroxide in water and ethanol.[1]
-
Transfer this solution to a designated hazardous waste container.
-
Label the container clearly as "Hazardous Waste: Sodium Hydroxide in Water-Ethanol".[1]
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) department.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of sodium metal.
Caption: Workflow for the safe neutralization and disposal of sodium metal.
References
Essential Safety and Logistical Information for Handling Sodium (JT001)
This document provides crucial safety protocols and logistical plans for the handling and disposal of sodium, referred to herein as JT001. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Elemental sodium is a highly reactive silver-white metal that can ignite spontaneously in moist air and reacts violently with water, acids, and oxygenated compounds.[1] It is highly corrosive to eyes, skin, and mucous membranes.[1] Adherence to these guidelines is mandatory to mitigate the significant risks associated with its use.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against the hazards of sodium. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Requirements |
| Eye Protection | Safety Goggles | ANSI-approved, tight-fitting chemical splash goggles are required.[2] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Gloves | Nitrile gloves are recommended.[2] It is critical to consult with the glove manufacturer to ensure compatibility with sodium and any solvents being used.[2] Always handle with dry gloves. |
| Body Protection | Laboratory Coat | A fire-retardant lab coat, preferably made of antistatic material, is mandatory.[1][2] |
| Clothing | Long pants and closed-toe shoes must be worn at all times in the laboratory.[2] | |
| Respiratory Protection | Respirator | A full-face respirator with multi-purpose combination (US) respirator cartridges should be used for operations with a risk of aerosol or dust formation.[2] |
Standard Operating Protocol: Weighing and Transfer of Sodium Metal
This protocol outlines the step-by-step procedure for safely weighing and transferring sodium metal in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure a Class D fire extinguisher, and a bucket of dry sand or soda ash are immediately accessible.[1][3] Do NOT use water, carbon dioxide, or halogenated extinguishing agents.[1]
-
All work must be conducted in a certified chemical fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
The work area must be completely dry and free of any sources of water or moisture.[2]
-
Remove all flammable materials and ignition sources from the fume hood.[4]
-
All glassware and tools (spatulas, tweezers, knives) must be thoroughly dried in an oven and cooled in a desiccator before use.
2. Procedure for Handling Sodium under Mineral Oil:
-
Sodium is typically stored under mineral oil to prevent reaction with air and moisture.[2][4]
-
Using clean, dry tweezers, remove a piece of sodium from the storage container.
-
To remove the mineral oil, wash the sodium piece in a beaker containing anhydrous hexanes or toluene.[2]
-
Gently swirl the beaker to wash the sodium.
-
Carefully decant the solvent into a separate waste container. This process can be repeated to ensure the sodium is clean.[2]
-
Quickly transfer the cleaned sodium to a pre-weighed, dry container for weighing.
-
Perform all manipulations quickly to minimize the exposure of the sodium metal to ambient moisture.[2]
3. Transfer to Reaction Vessel:
-
Once weighed, promptly and carefully transfer the sodium to the reaction vessel.
-
The reaction vessel should be under an inert atmosphere.
Emergency and Disposal Workflow
The following diagram illustrates the logical workflow for handling sodium, including emergency and disposal procedures.
Caption: Workflow for handling sodium, including emergency and disposal procedures.
Disposal Plan
Scraps of sodium must be disposed of as hazardous waste.[4] A common and controlled method for neutralizing small amounts of sodium is through reaction with ethanol (B145695).
Experimental Protocol for Sodium Neutralization:
This procedure should only be performed by trained personnel in a chemical fume hood.[4]
-
Preparation: Ensure a Class D fire extinguisher and a bucket of dry sand are readily accessible.[3] Remove all flammable materials from the fume hood.[4]
-
Reaction Setup: In an Erlenmeyer flask, place a volume of 95% ethanol (approximately 20 mL of ethanol for every gram of sodium).[4] It is advisable to place the flask in a secondary container.[4]
-
Neutralization: Using tweezers, add small pieces of sodium to the ethanol at a rate that prevents the solvent from boiling.[4] The reaction produces sodium ethoxide and flammable hydrogen gas.
-
Hydrolysis: Once the sodium has fully reacted, cautiously add water dropwise to the solution to hydrolyze the sodium ethoxide to sodium hydroxide.[4] This step is crucial as unreacted sodium can be trapped in the sodium ethoxide gel.[4]
-
Waste Collection: The resulting solution must be placed in a clearly labeled hazardous waste container for disposal according to institutional and local regulations.[3][4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
